molecular formula C28H30O10 B12089377 Isophysalin G CAS No. 152221-21-1

Isophysalin G

Numéro de catalogue: B12089377
Numéro CAS: 152221-21-1
Poids moléculaire: 526.5 g/mol
Clé InChI: JMNMXSXLYDOMTI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Isophysalin G has been reported in Physalis lagascae and Physalis minima with data available.

Propriétés

Numéro CAS

152221-21-1

Formule moléculaire

C28H30O10

Poids moléculaire

526.5 g/mol

Nom IUPAC

5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone

InChI

InChI=1S/C28H30O10/c1-23-10-18-25(3)28-19(23)20(31)27(38-28,35-11-16(23)21(32)36-18)15-5-4-12-8-13(29)9-17(30)24(12,2)14(15)6-7-26(28,34)22(33)37-25/h4-5,8,13-16,18-19,29,34H,6-7,9-11H2,1-3H3

Clé InChI

JMNMXSXLYDOMTI-UHFFFAOYSA-N

SMILES isomérique

C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7C=CC8=C[C@H](CC(=O)[C@@]8([C@H]7CC[C@@]6(C(=O)O4)O)C)O)OC[C@H]2C(=O)O3)C

SMILES canonique

CC12CC3C4(C56C1C(=O)C(O5)(C7C=CC8=CC(CC(=O)C8(C7CCC6(C(=O)O4)O)C)O)OCC2C(=O)O3)C

Origine du produit

United States

Foundational & Exploratory

Isophysalin G: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isophysalin G, a naturally occurring physalin, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and a summary of its known biological activities. Detailed experimental protocols for its isolation and for key biological assays are presented, alongside quantitative data to facilitate comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key relationships and experimental workflows, providing a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Discovery and Structural Elucidation

This compound was first isolated and its structure elucidated in 1980 by a team of researchers led by L. Ramachandra Row.[1] Their work, published in Phytochemistry, detailed the isolation of new physalins, including this compound, from the plant species Physalis angulata and Physalis lancifolia.[1] The structure of this compound was established as 4,5-dehydro-5,6-dihydro-4β-hydroxyphysalin B.[1] this compound is classified as a physalin, a type of 13,14-seco-steroid, characterized by a complex polycyclic structure.

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cluster_Discovery Discovery of this compound Initial_Observation Observation of Novel Physalins in Physalis Species Isolation Isolation from Physalis angulata and Physalis lancifolia Initial_Observation->Isolation Leads to Structure_Elucidation Structural Characterization as 4,5-dehydro-5,6-dihydro-4β-hydroxyphysalin B Isolation->Structure_Elucidation Enables Publication L. Ramachandra Row et al. (1980), Phytochemistry Structure_Elucidation->Publication Reported in

Figure 1: Logical workflow of the discovery of this compound.

Natural Sources

This compound is a phytochemical found within plants of the genus Physalis, belonging to the Solanaceae family. The primary documented natural sources of this compound are:

  • Physalis angulata : This annual herb is a well-established source from which this compound has been isolated.[1][2]

  • Physalis lancifolia : This species was also identified as a source in the original discovery of this compound.[1]

  • Alkekengi officinarum var. franchetii (formerly Physalis alkekengi var. franchetii): This plant is another known source of various physalins, including this compound.[2]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with the most notable being its antimalarial and anti-inflammatory properties.

Antimalarial Activity

This compound has shown in vitro activity against the malaria parasite, Plasmodium falciparum.

CompoundTarget OrganismAssayIC50 Value (µM)Reference
This compoundPlasmodium falciparumIn vitro antimalarial assay6.7Sá et al., 2011
Anti-inflammatory Activity
Cytotoxic Activity

Data on the cytotoxic activity of this compound against a broad range of cancer cell lines is limited in the currently available literature. While other physalins isolated from Physalis angulata have demonstrated significant cytotoxicity against various cancer cell lines, specific IC50 values for this compound are not extensively reported.[4][5][6][7][8] Further research is required to fully elucidate the anticancer potential of this compound.

Experimental Protocols

Isolation of this compound from Physalis species

The following is a generalized protocol for the isolation of physalins, including this compound, from plant material.

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Start Dried and Powdered Plant Material (e.g., Physalis angulata) Extraction Maceration or Soxhlet extraction with a suitable solvent (e.g., ethanol (B145695) or methanol) Start->Extraction Concentration Evaporation of the solvent under reduced pressure to obtain a crude extract Extraction->Concentration Solvent_Partitioning Fractionation of the crude extract using solvents of increasing polarity (e.g., hexane (B92381), chloroform (B151607), ethyl acetate (B1210297), methanol) Concentration->Solvent_Partitioning Column_Chromatography Separation of the target fraction (e.g., chloroform or ethyl acetate fraction) by column chromatography on silica (B1680970) gel Solvent_Partitioning->Column_Chromatography Gradient_Elution Elution with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) Column_Chromatography->Gradient_Elution Fraction_Collection Collection of fractions and monitoring by Thin Layer Chromatography (TLC) Gradient_Elution->Fraction_Collection Purification Further purification of fractions containing this compound by preparative TLC or HPLC Fraction_Collection->Purification Characterization Structural elucidation of the purified compound using spectroscopic methods (NMR, MS, IR) Purification->Characterization End Pure this compound Characterization->End

Figure 2: General experimental workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: The aerial parts of the Physalis species are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using either maceration or a Soxhlet apparatus.

  • Concentration: The solvent is removed from the extract under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and methanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing this compound (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate or chloroform and methanol, to separate the individual compounds.

  • Monitoring and Collection: The separation is monitored by Thin Layer Chromatography (TLC), and fractions containing the compound of interest are collected.

  • Purification: The collected fractions are further purified using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

  • Structure Confirmation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9][10][11][12][13]

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding: The cells are seeded in a 96-well plate and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of this compound for a short period before being stimulated with LPS to induce NO production.

  • Incubation: The plate is incubated for a specified time (e.g., 24 hours) to allow for NO production.

  • Griess Reagent Assay: The amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is quantified using the Griess reagent.[14][15][16] This involves mixing the supernatant with the Griess reagent, which results in a color change that is proportional to the nitrite concentration.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to that of the LPS-stimulated control wells.

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cluster_AntiInflammatory Anti-inflammatory Signaling Pathway LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage Stimulates Activation Activation of Pro-inflammatory Pathways Macrophage->Activation NO_Production Increased Nitric Oxide (NO) Production Activation->NO_Production Inhibition Inhibition of Pro-inflammatory Pathways Isophysalin_G This compound Isophysalin_G->Inhibition Leads to Reduced_NO Reduced Nitric Oxide (NO) Production Inhibition->Reduced_NO

Figure 3: Simplified signaling pathway of LPS-induced nitric oxide production and its inhibition by this compound.

Conclusion and Future Directions

This compound, a naturally derived seco-steroid, has demonstrated promising antimalarial and anti-inflammatory activities. This technical guide has provided a comprehensive overview of its discovery, natural sources, and the available data on its biological effects. The detailed experimental protocols and visual diagrams are intended to serve as a valuable resource for the scientific community.

Future research should focus on a more extensive evaluation of the cytotoxic potential of this compound against a diverse panel of human cancer cell lines to fully understand its anticancer properties. Furthermore, mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects. Such investigations will be crucial in determining the therapeutic potential of this interesting natural product.

References

An In-Depth Technical Guide to Isophysalin G: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophysalin G, a naturally occurring steroid belonging to the physalin family, has garnered significant interest within the scientific community due to its potential therapeutic properties. Isolated from plants of the Physalis genus, particularly Physalis alkekengi, this complex molecule exhibits promising anti-inflammatory and antimalarial activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation and for assays evaluating its biological efficacy are presented, alongside a discussion of the potential signaling pathways it may modulate. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₂₈H₃₀O₁₀--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 526.5 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 152221-21-1--INVALID-LINK--
Appearance Powder--INVALID-LINK--
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.--INVALID-LINK--
Melting Point Data not available in the searched literature.
Spectral Data (¹H NMR, ¹³C NMR, IR, MS) Specific spectral data not available in the searched literature.

Biological Activities and Signaling Pathways

This compound has demonstrated noteworthy biological activities, primarily as an anti-inflammatory and antimalarial agent.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition suggests the potential of this compound as an anti-inflammatory compound.

Potential Signaling Pathways:

While specific studies on this compound are limited, physalins, in general, are known to modulate key inflammatory signaling pathways. It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.

  • NF-κB Signaling: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). This compound may interfere with this cascade, preventing NF-κB activation and subsequent iNOS expression.

  • MAPK Signaling: The MAPK pathways (including ERK, JNK, and p38) are crucial in regulating the production of inflammatory mediators. Physalins have been shown to affect the phosphorylation status of these kinases. This compound might modulate the MAPK pathway, thereby reducing the expression of inflammatory cytokines and enzymes.

Anti-inflammatory_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene Transcription iNOS iNOS NO Nitric Oxide (NO) iNOS->NO Produces IsophysalinG This compound IsophysalinG->IKK Inhibits? IsophysalinG->MAPK_pathway Inhibits? Inflammatory_Cytokines Inflammatory Cytokines MAPK_pathway->Inflammatory_Cytokines Induces

Hypothesized Anti-inflammatory Mechanism of this compound.
Antimalarial Activity

This compound has been identified as having potential antimalarial properties. While the exact mechanism is not fully elucidated, it is believed to interfere with the growth and proliferation of the Plasmodium falciparum parasite.

Experimental Protocols

Isolation of this compound from Physalis alkekengi

The following is a general protocol for the extraction and isolation of physalins, which can be adapted for the specific purification of this compound.

Workflow Diagram:

Isolation_Workflow Start Dried and Powdered Physalis alkekengi Calyces Extraction Extraction with 95% Ethanol (Reflux) Start->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Liquid_Liquid Liquid-Liquid Partitioning (Petroleum Ether, Dichloromethane) Crude_Extract->Liquid_Liquid DCM_Fraction Dichloromethane Fraction Liquid_Liquid->DCM_Fraction Chromatography Column Chromatography (Silica Gel, Sephadex LH-20, etc.) DCM_Fraction->Chromatography HPLC Preparative HPLC Chromatography->HPLC Isophysalin_G Pure this compound HPLC->Isophysalin_G

General workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered calyces of Physalis alkekengi are subjected to reflux extraction with 95% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether and dichloromethane. The fraction containing this compound is collected.

  • Chromatographic Purification: The enriched fraction is subjected to a series of chromatographic techniques for further purification. This may include:

    • Silica Gel Column Chromatography: Using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

    • Sephadex LH-20 Column Chromatography: To separate compounds based on size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using preparative HPLC with a suitable solvent system to obtain the compound in high purity.

Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol describes the use of the Griess assay to quantify nitrite (B80452), a stable and quantifiable breakdown product of NO, in cell culture supernatants.

Workflow Diagram:

NO_Inhibition_Assay_Workflow Start Seed RAW 264.7 Macrophages in 96-well plate Pretreatment Pre-treat with this compound (various concentrations) Start->Pretreatment Stimulation Stimulate with LPS (e.g., 1 µg/mL) Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Cell Culture Supernatant Incubation->Supernatant_Collection Griess_Reaction Perform Griess Reaction (Add Griess Reagent) Supernatant_Collection->Griess_Reaction Absorbance Measure Absorbance at 540 nm Griess_Reaction->Absorbance Calculation Calculate Nitrite Concentration and % Inhibition Absorbance->Calculation

Workflow for the Nitric Oxide Inhibition Assay.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration of the solvent kept constant and non-toxic across all wells) for a specific period (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: The plate is incubated for 24 hours to allow for NO production.

  • Griess Assay:

    • Aliquots of the cell culture supernatant are transferred to a new 96-well plate.

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to each well.

    • The plate is incubated at room temperature for a short period to allow for color development.

  • Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage inhibition of NO production by this compound is then calculated relative to the LPS-stimulated control.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to assess the efficacy of compounds against the erythrocytic stages of Plasmodium falciparum.

Workflow Diagram:

Antiplasmodial_Assay_Workflow Start Prepare serial dilutions of This compound in 96-well plate Parasite_Culture Add synchronized P. falciparum culture (ring stage) Start->Parasite_Culture Incubation Incubate for 72 hours Parasite_Culture->Incubation Lysis Lyse the red blood cells Incubation->Lysis Staining Add SYBR Green I lysis buffer Lysis->Staining Fluorescence Measure fluorescence (Excitation: ~485 nm, Emission: ~530 nm) Staining->Fluorescence IC50 Calculate IC₅₀ value Fluorescence->IC50

Workflow for the SYBR Green I-based Antiplasmodial Assay.

Methodology:

  • Drug Preparation: Serial dilutions of this compound are prepared in a 96-well microtiter plate.

  • Parasite Culture: A synchronized culture of Plasmodium falciparum (typically at the ring stage) is added to each well.

  • Incubation: The plate is incubated for 72 hours under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. This lyses the red blood cells and allows the dye to intercalate with the parasitic DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths appropriate for SYBR Green I.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value is calculated by plotting the percentage of parasite growth inhibition against the concentration of this compound.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory and potential antimalarial activities. Its complex chemical structure presents opportunities for further investigation into its structure-activity relationships. The experimental protocols provided in this guide offer a framework for the continued exploration of this compound's biological properties and its mechanism of action, particularly its effects on the NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate its therapeutic potential and to obtain a complete profile of its physicochemical and spectral properties. This will be crucial for any future drug development efforts based on this intriguing molecule.

The Isophysalin G Biosynthesis Pathway in Physalis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isophysalin G, a C28-steroidal lactone belonging to the physalin subclass of withanolides, is a specialized metabolite produced by plants of the Physalis genus. Physalins have garnered significant scientific interest due to their diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2] Understanding the biosynthetic pathway of this compound is critical for its sustainable production through metabolic engineering and synthetic biology approaches, paving the way for novel drug development. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and proposed transformations. It includes a summary of quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams of the biosynthetic and experimental workflows to facilitate further research in this field.

The Core Biosynthesis Pathway: From Primary Metabolism to Steroidal Precursors

The biosynthesis of this compound, like all withanolides, originates from the universal isoprenoid pathway, which is bifurcated into the cytosolic Mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[1][3] Both pathways produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[4][5] These precursors are sequentially condensed to form the 30-carbon compound squalene (B77637), which undergoes cyclization to form the foundational steroidal skeleton.

Key Upstream Enzymatic Steps:

  • IPP and DMAPP Synthesis: The MVA pathway, initiated from acetyl-CoA, is regulated by key enzymes such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR).[3] The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as substrates, with 1-deoxy-D-xylulose-5-phosphate reductase (DXR) being a critical regulatory enzyme.[1][3]

  • Farnesyl Pyrophosphate (FPP) Synthesis: Farnesyl pyrophosphate synthase (FPPS) catalyzes the condensation of IPP and DMAPP units to form the 15-carbon intermediate, FPP.[6]

  • Squalene Synthesis: Two molecules of FPP are joined head-to-head by Squalene Synthase (SQS) to produce the C30 triterpenoid, squalene.[6]

  • Squalene Epoxidation: Squalene epoxidase (SQE) catalyzes the oxidation of squalene to 2,3-oxidosqualene (B107256), a crucial step for cyclization.[4][6]

  • Cycloartenol (B190886) Formation: In plants, 2,3-oxidosqualene is cyclized by Cycloartenol Synthase (CAS) to form cycloartenol, the primary precursor for most phytosterols (B1254722) and withanolides.[3][4]

Upstream this compound Biosynthesis Pathway cluster_0 Primary Metabolism cluster_1 MVA & MEP Pathways cluster_2 Isoprenoid Precursors cluster_3 Sterol Pathway Acetyl-CoA Acetyl-CoA Pyruvate + G3P Pyruvate + G3P MEP MEP Pathway Pyruvate + G3P->MEP DXR MVA MVA Pathway IPP_DMAPP IPP + DMAPP MVA->IPP_DMAPP MEP->IPP_DMAPP FPP Farnesyl-PP IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol CAS

Caption: Upstream pathway from primary metabolites to cycloartenol.

The Downstream Pathway: Diversification to the Physalin Skeleton

The pathway from cycloartenol to the vast array of withanolides is complex and involves numerous modifications. A key intermediate, 24-methylenecholesterol (B1664013), serves as a critical branch point.[4] From here, the pathway is proposed to diverge, leading either to brassinosteroids or, through the action of sterol Δ24-isomerase (24ISO), towards withanolides and physalins via the intermediate 24-methyldesmosterol.[7][8][9]

The conversion of this sterol backbone into the highly oxidized and rearranged structure of this compound is not yet fully elucidated. However, it is widely hypothesized that withanolides serve as key intermediates for physalin biosynthesis.[10][11][12] The transformation from a basic withanolide structure to the physalin skeleton, characterized by a 13,14-seco-16,24-cycloergostane framework, involves a series of oxidative reactions.[1][8] These modifications, including hydroxylations, epoxidations, and lactonizations, are believed to be catalyzed by a diverse array of cytochrome P450 monooxygenases (P450s) and other enzymes.[8][11] The specific enzymes responsible for the final steps in this compound formation remain an active area of research.

Proposed Downstream this compound Biosynthesis cluster_downstream Physalin Biosynthesis cluster_brassinosteroid Brassinosteroid Pathway Cycloartenol Cycloartenol Methylenecholesterol 24-Methylenecholesterol Cycloartenol->Methylenecholesterol multi-step Methyldesmosterol 24-Methyldesmosterol Methylenecholesterol->Methyldesmosterol 24ISO Campesterol Campesterol Methylenecholesterol->Campesterol SSR1 Withanolide_Intermediates Withanolide Intermediates Methyldesmosterol->Withanolide_Intermediates P450s, etc. (multi-step, proposed) IsophysalinG This compound Withanolide_Intermediates->IsophysalinG Oxidations, Rearrangements (P450s, unknown enzymes) (proposed)

Caption: Proposed downstream pathway from 24-methylenecholesterol.

Quantitative Data in Physalin Biosynthesis Research

While quantitative data specifically for the this compound biosynthetic pathway is limited, studies on related withanolides and the expression of pathway genes in Physalis and Withania provide valuable insights. This data is crucial for identifying rate-limiting steps and developing strategies for metabolic engineering.

Table 1: Relative Gene Expression of Withanolide Biosynthesis Genes in Physalis alkekengi Tissues

GeneYoung LeavesStemsRootsFlowersMature Green FruitBreaker FruitRed Ripe Fruit
PaFPPS +++++++++++++
PaSQS +++++++++++++
PaSQE +++++++++++++
PaCAS +++++++++++++
PaHYD1 ++++++++++++
PaDWF5-1 ++++++++++++
Data derived from a study on P. alkekengi, where higher expression levels were observed in leaves and flowers, correlating with higher withanolide production.[6] +++ indicates highest relative expression, + indicates lowest.

Table 2: Effect of Precursor Feeding on Withanolide Production in Withania somnifera Cell Suspension Culture

Precursor Added (Concentration)Withanolide A Yield (Fold Increase)Withaferin A Yield (Fold Increase)
Control 1.001.00
Squalene (6 mM) 1.371.35
Mevalonic Acid Modest (~1.20)Modest (~1.20)
This data demonstrates that feeding upstream precursors like squalene can enhance the production of downstream withanolides, confirming its role in the pathway.[13]

Experimental Protocols for Pathway Elucidation

The study of the this compound biosynthesis pathway employs a combination of analytical chemistry, molecular biology, and biochemistry techniques. A typical workflow involves metabolite profiling to identify intermediates and gene expression analysis to correlate enzyme activity with compound accumulation.

Metabolite Extraction and Analysis

This protocol outlines a general procedure for the extraction and analysis of physalins from plant material.

  • Sample Preparation:

    • Harvest fresh plant material (e.g., leaves, calyces) from Physalis species.[6][14]

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Lyophilize (freeze-dry) the tissue and grind it into a fine powder.

  • Extraction:

    • Extract the powdered tissue with a suitable solvent, such as methanol (B129727) or a dichloromethane/methanol mixture, often using sonication or maceration.[14][15]

    • Centrifuge the mixture to pellet the plant debris and collect the supernatant.

    • Filter the supernatant through a 0.45 µm filter before analysis.[14]

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • System: An HPLC system equipped with a photodiode array (PDA) detector and/or an evaporative light scattering detector (ELSD).[14]

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and an organic solvent like methanol or acetonitrile.[16]

    • Detection: Monitor at a wavelength appropriate for withanolides (e.g., ~225 nm).

    • Quantification: Compare peak areas to a calibration curve generated from an authentic this compound standard.[16]

  • Structural Elucidation by Mass Spectrometry (MS):

    • Couple the HPLC system to a mass spectrometer (e.g., UPLC-Q-TOF-MS/MS) for accurate mass measurement and fragmentation analysis.[11][17]

    • Compare the mass spectra and fragmentation patterns of putative peaks with those of known physalins or published data to identify this compound and related compounds.[11]

Gene Expression Analysis via qRT-PCR

This protocol is for quantifying the transcript levels of candidate biosynthetic genes.

  • RNA Extraction:

    • Extract total RNA from 100 mg of powdered, frozen plant tissue using a suitable method, such as a TRI Reagent®-based protocol or a commercial plant RNA extraction kit.[16]

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Design gene-specific primers for the target biosynthetic genes (e.g., PaSQS, PaCAS) and a reference gene (e.g., actin or ubiquitin) for normalization.

    • Perform the qPCR reaction using a SYBR Green-based master mix.

    • Analyze the resulting amplification data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes.[16]

Experimental Workflow for Pathway Analysis cluster_plant Plant Material cluster_metabolomics Metabolite Analysis cluster_genomics Gene Expression Analysis Plant Physalis Tissue (e.g., Leaves, Calyces) Extraction Extraction (Methanol/DCM) Plant->Extraction RNA Total RNA Extraction Plant->RNA HPLC HPLC / UPLC Analysis Extraction->HPLC MS MS/MS Identification HPLC->MS Quant Quantification HPLC->Quant Correlation Correlation MS->Correlation cDNA cDNA Synthesis RNA->cDNA qPCR qRT-PCR cDNA->qPCR Expression Relative Gene Expression qPCR->Expression Expression->Correlation Correlate metabolite levels with gene expression

Caption: A typical workflow for physalin pathway elucidation.

Regulation and Signaling

The biosynthesis of specialized metabolites like physalins is often integrated into the plant's defense response system. The production of physalins and other withanolides can be induced by elicitors, which are molecules that trigger a defense response. For instance, treatment with methyl-jasmonate (MeJA), a key plant stress hormone, has been shown to induce the accumulation of physalins in Physalis angulata. This suggests that the this compound pathway is likely regulated by jasmonate signaling pathways, providing a potential strategy to enhance its production in cell or tissue cultures through elicitation.[18]

Conclusion and Future Directions

The biosynthetic pathway of this compound is a complex, multi-step process originating from the isoprenoid pathway and culminating in a series of poorly defined oxidative modifications of a steroidal backbone. While the upstream pathway to the key intermediate 24-methylenecholesterol is well-established, the specific enzymes and intermediates in the late-stage conversions to the final physalin structure remain largely unknown.[8][12]

Future research should prioritize the functional characterization of candidate genes, particularly cytochrome P450s, identified through transcriptomic studies in Physalis.[8] The use of techniques like virus-induced gene silencing (VIGS) and heterologous expression in microbial or plant systems will be instrumental in elucidating the function of these enzymes and completing the puzzle of this compound biosynthesis. A complete understanding of the pathway will unlock the potential for large-scale, sustainable production of this and other medicinally valuable physalins.

References

Isophysalin G: A Comprehensive Technical Review of Its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G, a member of the physalin family of steroidal lactones, has garnered interest within the scientific community for its potential therapeutic applications. Physalins, isolated from plants of the Physalis genus, are known to possess a wide range of biological activities, including anti-inflammatory and anticancer effects. This technical guide provides a detailed overview of the current literature on the biological activities of this compound, with a focus on its mechanisms of action, quantitative data where available, and relevant experimental protocols. While specific quantitative data for this compound is limited in the current literature, this review consolidates the existing knowledge and provides context through data on closely related physalins.

Anticancer Activity

The anticancer potential of physalins is a significant area of research. While direct cytotoxic data for this compound is not extensively reported, studies on closely related compounds like Isophysalin A provide valuable insights.

Cytotoxicity Data

Quantitative data on the cytotoxic effects of this compound is sparse in the reviewed literature. However, for the structurally similar Isophysalin A, the following IC50 values against breast cancer cell lines have been reported[1]:

CompoundCell LineIC50 (μM)
Isophysalin AMDA-MB-231351[1]
Isophysalin AMCF-7355[1]

These values suggest that Isophysalin A exhibits moderate cytotoxic activity. Further studies are required to determine the specific IC50 values of this compound against a broader range of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

Physalins, including this compound, have demonstrated significant anti-inflammatory properties. A primary mechanism for this activity is the inhibition of nitric oxide (NO) production.

Nitric Oxide Inhibition
Experimental Protocol: Nitric Oxide Assay (Griess Test)

The Griess test is a common method for measuring nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Procedure:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 24- or 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathways

The biological activities of this compound are mediated through its interaction with key cellular signaling pathways, primarily the NF-κB and STAT3 pathways, which are central regulators of inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3][4]. Physalins are known to inhibit this pathway[2].

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation IsophysalinG This compound IsophysalinG->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2) DNA->ProInflammatory_Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical signaling cascade involved in cell proliferation, survival, and differentiation. Dysregulation of the STAT3 pathway is frequently observed in various cancers[5]. Cytokines and growth factors binding to their receptors activate Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 forms dimers, translocates to the nucleus, and activates the transcription of target genes involved in cell survival and proliferation[6]. Studies on Isophysalin A have demonstrated its ability to inhibit the STAT3 pathway[7].

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation IsophysalinG This compound IsophysalinG->JAK Inhibition DNA DNA STAT3_dimer_nuc->DNA Binding Target_Genes Target Gene Transcription (Proliferation, Survival) DNA->Target_Genes Transcription

References

Isophysalin G: An Initial Screening of Its Mechanism of Action in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature with in-depth mechanistic studies, specific quantitative data, and detailed experimental protocols for Isophysalin G is limited. The following guide is constructed based on the broader understanding of the physalin class of compounds and detailed research conducted on the closely related molecule, Isophysalin A. The mechanisms and protocols described herein are presented as a representative framework for the initial screening of this compound's mechanism of action, with the acknowledgment that its specific activities may vary.

Introduction

Physalins are a class of steroidal lactones derived from plants of the Physalis genus, which have garnered significant interest for their diverse biological activities, including potent anti-inflammatory and antitumor effects.[1] this compound, a member of this class, is structurally similar to other well-studied physalins and is therefore hypothesized to share similar mechanisms of action. This guide provides an overview of the likely core mechanisms of this compound, focusing on key signaling pathways implicated in cancer progression, and furnishes detailed experimental protocols for its initial screening.

Core Anti-Cancer Mechanisms: An Extrapolated View

Based on extensive research on related physalins, particularly Isophysalin A, the primary anti-cancer mechanism of this compound is likely centered on the inhibition of pro-tumorigenic signaling pathways, leading to reduced cell proliferation, decreased cell migration, and the induction of apoptosis. The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways are the most probable targets.

Inhibition of the STAT3 Signaling Pathway

The STAT3 signaling pathway is a critical regulator of cancer cell proliferation, survival, and metastasis. In many cancers, STAT3 is constitutively activated. Isophysalin A has been shown to inhibit this pathway, and it is plausible that this compound acts similarly.

The proposed mechanism involves the suppression of STAT3 phosphorylation and its subsequent translocation to the nucleus, where it would normally activate the transcription of target genes involved in cell survival and proliferation. A key upstream regulator of STAT3 is Interleukin-6 (IL-6), and physalins may also exert their effect by reducing the expression and secretion of this cytokine.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammatory responses and is intricately linked to cancer development and progression. Physalins have demonstrated anti-inflammatory properties through the inhibition of this pathway. The mechanism likely involves preventing the degradation of the inhibitor of NF-κB (IκB), which in turn sequesters the NF-κB complex in the cytoplasm, preventing it from entering the nucleus and activating pro-inflammatory and pro-survival genes.

Quantitative Data Summary (Based on Isophysalin A)

The following tables summarize quantitative data obtained from studies on Isophysalin A, which can serve as a benchmark for initial screening experiments with this compound.

Table 1: Cytotoxicity of Isophysalin A on Breast Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MDA-MB-231Breast Cancer35124
MCF-7Breast Cancer35524

Data extracted from studies on Isophysalin A and presented as a reference for this compound.

Table 2: Effect of Isophysalin A on Breast Cancer Stem Cell (BCSC) Markers

TreatmentCell LineCD44high/CD24low Population (%)
Control (DMSO)MDA-MB-23190.4
Isophysalin AMDA-MB-23167.6

Data extracted from studies on Isophysalin A and presented as a reference for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to screen the mechanism of action of this compound, adapted from protocols used for Isophysalin A.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the concentration of this compound to determine the IC50 value.

Western Blot Analysis for STAT3 and p-STAT3

Objective: To assess the effect of this compound on the expression and phosphorylation of STAT3.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-STAT3, anti-p-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Lysis: Treat cells with various concentrations of this compound for a specified time. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system. β-actin is used as a loading control.

Visualizations

Signaling Pathways

Isophysalin_G_Signaling_Pathway Isophysalin_G This compound IL6 IL-6 Isophysalin_G->IL6 STAT3 STAT3 Isophysalin_G->STAT3 IKK IKK Isophysalin_G->IKK IL6R IL-6 Receptor JAK JAK IL6R->JAK IL6->IL6R JAK->STAT3 P pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression TNFR TNF Receptor TNFR->IKK TNFa TNF-α TNFa->TNFR IkB IκB IKK->IkB P NFkB NF-κB pIkB p-IκB IkB->pIkB NFkB->Nucleus Translocation pIkB->NFkB Degradation

Caption: Proposed signaling pathways inhibited by this compound.

Experimental Workflow

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (various concentrations) Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Western_Blot Western Blot Analysis (STAT3, p-STAT3, NF-κB) Treatment->Western_Blot Data_Analysis Data Analysis Cell_Viability->Data_Analysis Western_Blot->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50 Protein_Expression Analyze Protein Expression and Phosphorylation Data_Analysis->Protein_Expression Conclusion Conclusion: Elucidate Mechanism of Action IC50->Conclusion Protein_Expression->Conclusion

Caption: Workflow for initial screening of this compound.

Conclusion and Future Directions

The preliminary screening of this compound, guided by the established mechanisms of related physalins, suggests a promising anti-cancer profile centered on the inhibition of the STAT3 and NF-κB signaling pathways. The experimental protocols and extrapolated data provided in this guide offer a robust starting point for researchers. Future investigations should focus on confirming these mechanisms specifically for this compound, expanding the range of cancer cell lines tested, and moving towards in vivo models to validate its therapeutic potential. Direct comparative studies between this compound and other physalins would also be invaluable in elucidating any unique properties of this specific compound.

References

In Vitro Effects of Isophysalin G on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalins are a class of naturally occurring steroids, specifically withanolides, isolated from plants of the Physalis genus (Solanaceae family). These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, immunomodulatory, and notably, anticancer effects.[1] Isophysalin G, a member of this family, has been identified as a cytotoxic agent, although research specifically focused on its in vitro effects and mechanisms of action is less extensive compared to other physalins such as A, B, and F. This technical guide provides a comprehensive overview of the current knowledge on the in vitro effects of this compound on various cell lines, drawing from direct studies where available and comparative data from closely related physalins to infer potential mechanisms.

Cytotoxic Activity of this compound and Related Physalins

Quantitative data on the cytotoxic effects of this compound is limited but available from comparative studies. The following table summarizes the available data for this compound and provides a comparative look at the more extensively studied physalins A, B, and F to offer a broader context of the potential potency of this class of compounds.

CompoundCell Line(s)IC50 Value(s)Observed EffectsReference(s)
This compound DU-145 (Prostate Cancer), PANC-1 (Pancreatic Cancer)Not specified, but showed cytotoxic effectCytotoxicity in cells with aberrant Hedgehog signaling[1]
Isophysalin AMDA-MB-231 (Breast Cancer)351 µMInhibition of cell viability
MCF-7 (Breast Cancer)355 µMInhibition of cell viability
Physalin AA375-S2 (Melanoma) and othersBroad cytotoxic activitiesInduction of apoptosis and autophagy[1]
Physalin BHCT116 (Colon Cancer)1.35 µMInduction of apoptosis, inhibition of ubiquitin/proteasome pathway
A375, A2058 (Melanoma)< 4.6 µg/mlInduction of apoptosis via NOXA, caspase-3, and mitochondria-mediated pathways
Physalin FT-47D (Breast Cancer)3.6 µg/mlInduction of apoptosis through activation of caspase-3 and c-myc pathways
A498, ACHN, UO-31 (Renal Cancer)Not specifiedInhibition of cell viability, induction of apoptosis through ROS-mediated mitochondrial pathway

Signaling Pathways Implicated in Physalin Activity

While the specific signaling pathways modulated by this compound have not been fully elucidated, studies on closely related physalins provide valuable insights into potential mechanisms of action.

Hedgehog Signaling Pathway

A study identified this compound as having a cytotoxic effect on DU-145 and PANC-1 cancer cells, which are known to have aberrant Hedgehog signaling. This suggests that this compound may, like other physalins, interfere with this critical developmental pathway that is often dysregulated in cancer.

Hedgehog_Signaling_Pathway Potential Inhibition of Hedgehog Pathway by Physalins cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand Ptch1 Patched-1 (PTCH1) Hh->Ptch1 Binds Smo Smoothened (SMO) Ptch1->Smo Inhibits Sufu Suppressor of Fused (SUFU) Smo->Sufu Inhibits Gli GLI Proteins Sufu->Gli Sequesters & Promotes Cleavage Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-2) Gli->Target_Genes Activates Transcription Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Isophysalin_G This compound (Potential Inhibitor) Isophysalin_G->Smo Potential Inhibition Point Isophysalin_G->Gli Potential Inhibition Point

Potential Hedgehog Pathway Inhibition by this compound.
STAT3/IL-6 Signaling Pathway

Isophysalin A, which is structurally similar to this compound, has been shown to inhibit the STAT3/IL-6 signaling pathway in breast cancer stem cells. This pathway is crucial for cancer cell stemness, proliferation, and survival. It is plausible that this compound may exert its effects through a similar mechanism.

STAT3_IL6_Signaling_Pathway Inhibition of STAT3/IL-6 Pathway by Isophysalin A cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R Binds gp130 gp130 IL6R->gp130 Recruits JAK Janus Kinase (JAK) gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 Phosphorylated STAT3 (pSTAT3) STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Target_Genes Target Gene Expression (e.g., c-myc, Oct4, Nanog) pSTAT3_dimer->Target_Genes Translocates to Nucleus & Activates Transcription CSC_Properties Cancer Stem Cell Properties Target_Genes->CSC_Properties Isophysalin_A Isophysalin A (Inhibitor) Isophysalin_A->STAT3 Reduces total and nuclear levels Isophysalin_A->pSTAT3 Reduces phosphorylation Experimental_Workflow General Workflow for In Vitro Analysis of this compound Start Start: this compound Compound Cell_Culture Cell Line Culture (e.g., DU-145, PANC-1) Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Cell_Culture->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle Mechanism Mechanistic Studies (e.g., Western Blot for Pathway Proteins) Apoptosis->Mechanism Cell_Cycle->Mechanism Data_Analysis Data Analysis & Interpretation Mechanism->Data_Analysis Conclusion Conclusion on In Vitro Effects Data_Analysis->Conclusion

References

Isophysalin G: Unraveling the Anticancer Potential of a Withanolide Steroid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isophysalin G, a member of the physalin family of steroidal lactones, represents a promising but underexplored area in the landscape of natural product-based cancer therapeutics. Physalins, extracted from plants of the Physalis genus, are known for their diverse biological activities, including potent anti-inflammatory, immunomodulatory, and anticancer effects. While significant research has focused on related compounds like Isophysalin A, specific data on the anticancer potential and mechanisms of action of this compound remain limited in publicly available scientific literature.

This technical guide aims to provide a comprehensive overview of the preliminary anticancer potential of the closely related Isophysalin A, which may offer valuable insights into the prospective bioactivity of this compound. The data and protocols presented herein are derived from studies on Isophysalin A and are intended to serve as a foundational resource for researchers initiating investigations into this compound.

Quantitative Data on Anticancer Activity of Isophysalin A

Preliminary in vitro studies have demonstrated the cytotoxic effects of Isophysalin A against human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined for two common breast cancer cell lines.

Table 1: In Vitro Cytotoxicity of Isophysalin A in Human Breast Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
MDA-MB-231Triple-Negative Breast Cancer351[1]
MCF-7Estrogen Receptor-Positive Breast Cancer355[1]

Experimental Protocols

To facilitate further research into the anticancer properties of this compound, this section provides detailed methodologies for key experiments, based on established protocols used in the study of Isophysalin A.

Cell Viability and Cytotoxicity Assay (MTS Assay)

This assay is fundamental for determining the cytotoxic effects of a compound on cancer cells.

Protocol:

  • Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compound (this compound) in the appropriate cell culture medium. Treat the cells with varying concentrations of the compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Following the treatment period, add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium (B1200493) Iodide Staining)

This method is used to quantify the induction of apoptosis (programmed cell death) by the test compound.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is employed to detect and quantify specific proteins involved in signaling pathways affected by the test compound.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, IL-6) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mammosphere Formation Assay

This assay assesses the effect of the compound on the self-renewal capacity of cancer stem cells.

Protocol:

  • Single-Cell Suspension: Prepare a single-cell suspension of breast cancer cells.

  • Seeding: Seed the cells at a low density in ultra-low attachment plates with a serum-free mammosphere culture medium.

  • Treatment: Treat the cells with this compound at various concentrations.

  • Sphere Formation: Incubate the plates for 7-10 days to allow for the formation of mammospheres.

  • Quantification: Count the number of mammospheres formed in each well under a microscope. The mammosphere formation efficiency (MFE) can be calculated as (number of mammospheres / number of cells seeded) x 100%.

Signaling Pathways and Molecular Mechanisms (Based on Isophysalin A)

Studies on Isophysalin A suggest that its anticancer effects, particularly against breast cancer stem cells, are mediated through the inhibition of the STAT3/IL-6 signaling pathway .[1] This pathway is crucial for the self-renewal and proliferation of cancer stem cells.

Diagram of the Proposed Signaling Pathway Inhibition by Isophysalin A

Isophysalin_A_Signaling_Pathway Isophysalin_A Isophysalin A IL6 IL-6 Isophysalin_A->IL6 Inhibits STAT3 STAT3 Isophysalin_A->STAT3 Inhibits Apoptosis Apoptosis Isophysalin_A->Apoptosis Induces IL6->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (e.g., c-myc, Oct4, Nanog) Nucleus->Gene_Expression Promotes CSC_Properties Cancer Stem Cell Properties Gene_Expression->CSC_Properties Proliferation Proliferation CSC_Properties->Proliferation SelfRenewal Self-Renewal CSC_Properties->SelfRenewal

Caption: Proposed mechanism of Isophysalin A on breast cancer stem cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_invivo Potential In Vivo Studies CancerCells Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) Treatment Treat with This compound CancerCells->Treatment MTS MTS Assay (Cytotoxicity, IC50) Treatment->MTS Flow Flow Cytometry (Apoptosis) Treatment->Flow Western Western Blot (Signaling Proteins) Treatment->Western Mammo Mammosphere Assay (Stem Cell Activity) Treatment->Mammo IC50_Calc IC50 Calculation MTS->IC50_Calc Apoptosis_Quant Apoptosis Quantification Flow->Apoptosis_Quant Protein_Exp Protein Expression Analysis Western->Protein_Exp MFE_Calc MFE Calculation Mammo->MFE_Calc Xenograft Xenograft Mouse Model IC50_Calc->Xenograft Tumor_Growth Tumor Growth Inhibition

Caption: General workflow for investigating the anticancer potential of this compound.

Conclusion and Future Directions

The preliminary data available for Isophysalin A strongly suggest that physalins as a class of compounds warrant further investigation as potential anticancer agents. The inhibitory effects on the STAT3/IL-6 signaling pathway highlight a promising mechanism for targeting cancer stem cells, which are often implicated in tumor recurrence and metastasis.

For this compound, the immediate future of research should focus on:

  • Isolation and Purification: Establishing a robust method for isolating pure this compound to enable accurate in vitro and in vivo studies.

  • In Vitro Screening: Determining the IC50 values of this compound across a broad panel of cancer cell lines to identify sensitive cancer types.

  • Mechanistic Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound, including its effects on apoptosis, cell cycle arrest, and cancer stem cell populations.

  • In Vivo Efficacy: Evaluating the antitumor efficacy of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.

This technical guide, by leveraging the knowledge of the closely related Isophysalin A, provides a solid framework for initiating and advancing the research on the anticancer potential of this compound. The elucidation of its specific activities and mechanisms will be a critical step in the potential development of this natural compound into a novel cancer therapeutic.

References

Isophysalin G: A Technical Guide to its Classification as a Withanolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophysalin G, a naturally occurring steroid isolated from plants of the Physalis genus, is a member of the withanolide class of compounds. This technical guide provides an in-depth analysis of the classification of this compound, detailing its structural characteristics, biological activities, and the experimental protocols used for its evaluation. Quantitative data on its antimalarial and anti-inflammatory properties are presented, along with a discussion of its interaction with key signaling pathways. This document serves as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction to Withanolides and Physalins

Withanolides are a group of at least 300 naturally occurring C28 steroids built on an ergostane (B1235598) skeleton.[1] Structurally, they are characterized by a steroid backbone bound to a lactone or one of its derivatives and are produced via the oxidation of steroids.[1] These compounds are primarily found as secondary metabolites in various genera of the Solanaceae (nightshade) family.[2][3]

A significant subclass of withanolides is the physalins, which are characterized as 16,24-cyclo-13,14-seco steroids.[4][5][6] This means the bond between carbons 13 and 14 of the steroid core is broken, and a new bond is formed between carbons 16 and 24.[6] this compound is a recognized member of the physalin family and is, therefore, classified as a withanolide.[4]

Structural Elucidation and Classification of this compound

The definitive classification of this compound as a withanolide is based on its unique molecular structure, which has been elucidated through spectroscopic methods. A study revising the structure of physalin G provided detailed 2D-NMR data, confirming its physalin skeleton. The configuration at carbon 6 was revised to R based on this spectral analysis. This structural backbone firmly places it within the physalin subclass of withanolides.

The physalin skeleton is a highly modified ergostane-type steroid, which is the defining characteristic of withanolides. The structural modifications, including the 13,14-seco cleavage and the 16,24-cyclo formation, are hallmarks of the physalin group.

Biological Activity of this compound

This compound has been investigated for several biological activities, with its antimalarial and anti-inflammatory properties being of particular note.

Quantitative Data Presentation

The biological activities of this compound are summarized in the tables below.

Table 1: Antimalarial Activity of this compound

Target OrganismAssayIC50 (μM)Cytotoxicity (LC50, μM)Selectivity Index (SI)
Plasmodium falciparumIn vitro37.5 ± 7.10570 ± 146.415.2

Data sourced from a study on the antimalarial activity of physalins.

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineEffectQuantitative Data (IC50)
Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesEvaluated for inhibition of LPS-induced NO productionNot prominently reported

This compound was isolated and evaluated for its effect on nitric oxide production; however, specific IC50 values were not provided in the reviewed literature, which focused on the significant activity of other physalins.[4]

Signaling Pathway Interactions

Physalins, as a class of withanolides, are known to modulate several key signaling pathways, which underlies their diverse biological effects. While the specific pathways targeted by this compound are not extensively detailed, the mechanisms of closely related physalins provide a strong indication of its likely modes of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many physalins exert their anti-inflammatory effects by inhibiting the degradation of IκB, thereby preventing NF-κB activation.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) DNA κB DNA sites NFkB->DNA translocates & binds NFkB->DNA IkB_NFkB->IkB degrades IκB IkB_NFkB->NFkB releases Physalins Physalins (e.g., this compound) Physalins->IKK inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes activates

Figure 1: General mechanism of NF-κB pathway inhibition by physalins.
JAK/STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cellular responses to cytokines and growth factors. Ligand binding to a receptor induces the activation of associated JAKs, which then phosphorylate the receptor. This creates docking sites for STAT proteins, which are subsequently phosphorylated by JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression. Physalin A has been shown to inhibit this pathway by suppressing the phosphorylation of the JAK receptor and STAT3.[2]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer dimerizes DNA Target DNA STAT_dimer->DNA translocates & binds STAT_dimer->DNA Physalins Physalins (e.g., Physalin A) Physalins->JAK inhibits phosphorylation Genes Gene Transcription DNA->Genes activates

Figure 2: General mechanism of JAK/STAT pathway inhibition by physalins.

Experimental Protocols

Isolation and Characterization of this compound

This protocol is a generalized procedure based on methods for isolating physalins from plant material.

  • Extraction: Air-dried and powdered aerial parts of Physalis species are extracted with methanol (B129727) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, typically rich in physalins, is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structural Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula.

Isolation_Workflow Plant Dried & Powdered Physalis Plant Material Extract Methanol Extraction Plant->Extract Crude Crude Extract Extract->Crude Partition Solvent Partitioning (Hexane, EtOAc, BuOH) Crude->Partition EtOAc Ethyl Acetate Fraction Partition->EtOAc Silica Silica Gel Column Chromatography EtOAc->Silica Fractions Semi-pure Fractions Silica->Fractions Purify Preparative HPLC Fractions->Purify Pure Pure this compound Purify->Pure Analysis Structural Analysis (NMR, MS) Pure->Analysis

Figure 3: Workflow for the isolation and characterization of this compound.
In Vitro Antimalarial Assay (Plasmodium falciparum)

This protocol is based on the SYBR Green I-based fluorescence assay.

  • Parasite Culture: The chloroquine-resistant W2 strain of P. falciparum is maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

  • Assay Preparation: this compound is dissolved in DMSO to prepare a stock solution. Serial dilutions are made in a 96-well plate using RPMI 1640 medium.

  • Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%. The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the erythrocytes. A lysis buffer containing SYBR Green I dye is added to each well.

  • Fluorescence Measurement: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the parasite growth. The IC50 value is calculated by fitting the dose-response curve using a non-linear regression model.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol is based on the Griess assay for measuring nitrite (B80452), a stable product of NO.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-incubation, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

  • Absorbance Reading: The plate is incubated for 10 minutes at room temperature, and the absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: A standard curve is prepared using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO production inhibition is calculated relative to the LPS-stimulated control.

Conclusion

This compound is unequivocally classified as a withanolide due to its characteristic 16,24-cyclo-13,14-seco steroid (physalin) structure. Its biological profile, including notable antimalarial activity and potential anti-inflammatory effects, makes it a compound of significant interest for further pharmacological investigation. The likely modulation of key inflammatory signaling pathways such as NF-κB and JAK/STAT provides a basis for its observed bioactivities. This technical guide consolidates the core information on this compound, providing a valuable resource for researchers in the field of natural product-based drug discovery.

References

Spectroscopic Profile of Isophysalin G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isophysalin G, a naturally occurring seco-steroid with significant biological activities. The information presented herein is intended to support researchers in the identification, characterization, and further development of this compound. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound provide a detailed fingerprint of its molecular structure.

Data Presentation

The ¹H and ¹³C NMR spectroscopic data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃), are summarized in the tables below.

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.96d9.5
36.84dd9.5, 5.5
46.06d5.5
64.54m
71.53s
7'2.44m
82.67m
92.93m
162.20s
191.53s
211.96s
224.54m
232.05m
252.44m
264.54m
26'3.78dd13, 1
281.27s
OH-62.36s
OH-132.00s

Data sourced from Huong et al., 2016 [1]

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)
1208.0
2125.6
3139.4
4119.7
554.2
677.0
733.0
838.3
935.2
1054.2
1125.1
1225.9
1379.8
14107.1
15211.2
1656.0
1780.4
18172.0
1921.4
2081.0
2121.5
2277.0
2333.0
2430.9
2550.9
2660.9
27166.6
2826.6

Data sourced from Huong et al., 2016 [1]

Experimental Protocols

The NMR spectra were recorded on a 500 MHz spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard. Standard 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, are typically employed for the complete assignment of proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) mass spectrometry has been utilized.

Data Presentation

Table 3: Mass Spectrometry Data of this compound

TechniqueIonization ModeMolecular FormulaCalculated Mass (amu)Observed Ion [M+H]⁺
ESI-MSPositiveC₂₈H₃₀O₁₀526.1839527.1912

Molecular formula and mass are consistent with data from Huong et al., 2016. [1]

The fragmentation pattern of physalins is complex. Studies on the MS/MS fragmentation of physalin G reveal characteristic losses of small molecules such as H₂O and CO₂. The fragmentation is influenced by the substituents on the core steroid skeleton.[2] A detailed analysis of the fragmentation pathways can provide further structural confirmation.

Experimental Protocols

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the ESI source via direct infusion or after chromatographic separation (LC-MS). For fragmentation studies (MS/MS), a precursor ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Physalis angulata) Extraction Extraction Plant_Material->Extraction Chromatography Chromatographic Purification Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (ESI-MS, MS/MS) Pure_Compound->Mass_Spectrometry Data_Analysis Data Analysis and Interpretation NMR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

This guide provides foundational spectroscopic data and methodologies for this compound. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and further analytical data. The provided information aims to facilitate the seamless integration of this compound into drug discovery and development pipelines.

References

Methodological & Application

Application Notes and Protocols for Isophysalin G Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophysalin G, a seco-steroid compound found in plants of the Physalis genus, has garnered interest for its potential immunomodulatory and anti-inflammatory activities. These application notes provide a detailed protocol for the extraction and purification of this compound from Physalis angulata leaves. The methodology is based on established techniques for the isolation of related physalins and is intended to serve as a comprehensive guide for researchers. This document includes protocols for extraction, purification, and analytical quantification, along with representative data and visualizations to aid in experimental design and execution.

Introduction

Physalins are a class of ergostane-type steroids isolated from plants of the Solanaceae family, particularly the Physalis genus.[1] this compound, along with other physalins like B, D, and F, has been identified as a potent inhibitor of lymphocyte function and P2X7 receptor function, suggesting its potential as an immunosuppressive and anti-inflammatory agent.[2][3] The development of robust and efficient extraction and purification protocols is crucial for the further investigation of this compound's therapeutic potential. This document outlines a comprehensive methodology for the isolation and purification of this compound.

Extraction of Crude this compound from Physalis angulata

This protocol details the extraction of a crude extract enriched with physalins, including this compound, from dried Physalis angulata leaves.

Materials and Equipment
Experimental Protocol
  • Plant Material Preparation : Freshly collected leaves of Physalis angulata should be washed thoroughly with distilled water, air-dried at room temperature for approximately one week, and then ground into a fine powder.

  • Maceration :

    • Weigh 100 g of the dried leaf powder and place it in a suitable container.

    • Add 900 mL of 96% (v/v) ethanol and stir mechanically for 24 hours at room temperature.[2]

    • Alternatively, 300 g of powdered leaf can be macerated in 900 mL of methanol for 24 hours with vigorous shaking.[4]

  • Filtration : Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Repeated Extraction : Repeat the extraction process on the residue two more times with fresh solvent to maximize the yield of the crude extract.

  • Solvent Evaporation : Combine the filtrates from all extractions and concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 70-80°C to obtain a crude syrup.[2]

  • Storage : Store the crude ethanol extract in an airtight container, wrapped in aluminum foil, at -20°C until further purification.[2]

Purification of this compound

The purification of this compound from the crude extract is achieved through a multi-step chromatographic process. This protocol provides a general framework; optimization of solvent systems and gradients may be necessary.

Materials and Equipment
  • Silica (B1680970) gel (60 Å, 70-230 mesh) for column chromatography

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 HPLC column

  • Acetonitrile (B52724), methanol, and water (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

Experimental Protocol
  • Silica Gel Column Chromatography (Initial Fractionation) :

    • Prepare a silica gel column using a suitable organic solvent system (e.g., a gradient of hexane (B92381):ethyl acetate).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

    • Collect fractions and monitor the separation using TLC.

    • Combine fractions containing compounds with similar TLC profiles. Fractions showing the presence of physalins (visualized under UV light or with an appropriate staining reagent) should be selected for further purification.

  • Preparative HPLC (Final Purification) :

    • Further purify the fractions enriched with this compound using a preparative HPLC system equipped with a C18 column.

    • A gradient elution program with a mobile phase consisting of acetonitrile and water is recommended. A typical gradient could be:

      • 0-35 min: 5% to 95% acetonitrile

      • 35-36 min: 95% to 5% acetonitrile

      • 36-40 min: Hold at 5% acetonitrile[5]

    • Monitor the elution at a suitable wavelength (e.g., 225 nm) for physalins.[6]

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain purified this compound.

    • Confirm the identity and purity of the final product using analytical HPLC and spectroscopic methods (e.g., MS, NMR).

Quantitative Data

Quantitative data for the extraction and purification of this compound is not extensively reported in the literature. However, data for other physalins can provide a benchmark for expected yields. The yield of this compound will depend on the plant source, collection time, and the efficiency of the extraction and purification processes.

AnalytePlant SourcePart UsedYieldReference
Physalin DPhysalis alkekengiImmature Calyx0.7880 ± 0.0612%[7]
Physalin DPhysalis alkekengiMature Calyx0.2028 ± 0.016%[7]

Experimental Workflows and Signaling Pathways

This compound Extraction and Purification Workflow

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification plant Physalis angulata (Dried, Powdered Leaves) maceration Maceration (Ethanol/Methanol) plant->maceration filtration Filtration maceration->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection prep_hplc Preparative HPLC (C18 Column) fraction_collection->prep_hplc pure_isophysalin_g Pure this compound prep_hplc->pure_isophysalin_g

Caption: Workflow for the extraction and purification of this compound.

Generalized Signaling Pathway for Physalin-Mediated Immunomodulation

Physalins, including this compound, have been shown to inhibit lymphocyte function.[2] This is a generalized representation of a potential mechanism of action.

Signaling_Pathway cluster_cell Immune Cell (e.g., Lymphocyte) isophysalin_g This compound cell_receptor Cell Surface Receptor (e.g., P2X7) isophysalin_g->cell_receptor Inhibition signaling_cascade Intracellular Signaling Cascade cell_receptor->signaling_cascade transcription_factor Transcription Factor Activation signaling_cascade->transcription_factor gene_expression Pro-inflammatory Gene Expression transcription_factor->gene_expression cellular_response Inhibition of Cell Proliferation & Cytokine Production gene_expression->cellular_response

Caption: Generalized signaling pathway for this compound's immunomodulatory effects.

Conclusion

The protocols outlined in these application notes provide a solid foundation for the successful extraction and purification of this compound. Researchers are encouraged to optimize these methods to suit their specific experimental needs and resources. The provided workflows and diagrams offer a visual guide to the experimental process and the potential biological context of this compound's activity. Further research is warranted to fully elucidate the quantitative yields at each step and the specific molecular mechanisms underlying its therapeutic effects.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Isophysalin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G is a naturally occurring steroidal lactone belonging to the physalin family, a group of compounds primarily isolated from plants of the Physalis genus. Physalins have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. Accurate and reliable analytical methods are crucial for the qualitative and quantitative determination of this compound in various matrices, including plant extracts, formulated products, and biological samples. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Reagents

  • This compound analytical standard: Purity ≥97%[1][2]

  • Methanol (B129727): HPLC grade or higher

  • Acetonitrile: HPLC grade or higher

  • Water: Deionized, 18 MΩ·cm or HPLC grade

  • Formic acid: LC-MS grade or equivalent

  • Phosphoric acid: Analytical grade

  • Sample filters: 0.22 µm or 0.45 µm, compatible with organic solvents

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column thermostat

    • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. These are based on methods developed for the analysis of various physalins, including this compound.[1][2]

ParameterRecommended ConditionsAlternative Conditions
Column ACQUITY UPLC® BEH C18 (1.7 µm, 2.1 × 50 mm) or equivalent high-efficiency C18 column.[1]Agilent C18 (5 µm, 4.6 × 150 mm) or equivalent standard C18 column.
Mobile Phase A: Water with 0.1% Formic AcidB: MethanolA: 0.2% Aqueous Phosphoric AcidB: Acetonitrile
Gradient Elution 0–4.5 min, 10–50% B4.5–11.5 min, 50–98% BIsocratic or gradient elution may be developed based on the sample matrix.
Flow Rate 0.4 mL/min1.0 mL/min
Column Temperature 45°CAmbient or controlled at 30-40°C
Detection Wavelength 220 - 230 nm. A Diode Array Detector is recommended to obtain the full UV spectrum.225 nm
Injection Volume 1 - 10 µLDependent on sample concentration and instrument sensitivity.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored protected from light at 4°C and is reported to be stable for up to 12 months under these conditions.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions

The sample preparation method will depend on the matrix. The following is a general procedure for plant material:

  • Extraction: Weigh a known amount of the dried and powdered plant material (e.g., 1 g) and extract with a suitable volume of methanol (e.g., 20 mL) using ultrasonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection into the HPLC system.

  • Dilution: If necessary, dilute the filtered extract with methanol to bring the concentration of this compound within the calibration range.

Analytical Procedure

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject the working standard solutions in triplicate and record the peak areas. Plot a calibration curve of peak area versus concentration. The squared correlation coefficient (R²) should be greater than 0.995 for good linearity.

  • Sample Analysis: Inject the prepared sample solutions and record the chromatograms.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. The identity can be further confirmed by comparing the UV spectrum if a DAD is used. Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

The following table summarizes the expected quantitative data for a validated HPLC method for this compound, based on typical performance characteristics for similar compounds.

ParameterExpected Value
Retention Time (tR) Dependent on the specific method conditions.
Linearity (R²) > 0.995
Limit of Detection (LOD) To be determined experimentally.
Limit of Quantification (LOQ) To be determined experimentally.
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Analytical Standard Stock_Solution Primary Stock Solution (1000 µg/mL) Standard->Stock_Solution Dissolve Sample Sample Material (e.g., Plant Extract) Extraction Extraction Sample->Extraction Extract Solvent Methanol Solvent->Extraction Working_Standards Working Standards (Calibration Curve) Stock_Solution->Working_Standards Dilute HPLC HPLC System (C18 Column) Working_Standards->HPLC Inject Filtration Filtered Sample Solution Extraction->Filtration Filter Filtration->HPLC Inject Data_Acquisition Data Acquisition (Chromatogram) HPLC->Data_Acquisition Detect (UV) Calibration Calibration Curve Construction Data_Acquisition->Calibration Peak Area Quantification Quantification of This compound Data_Acquisition->Quantification Peak Area Calibration->Quantification Apply Report Final Report Quantification->Report Generate

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the NMR Structural Elucidation of Isophysalin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques used in the nuclear magnetic resonance (NMR) structural elucidation of Isophysalin G, a complex natural product. The following sections detail the quantitative NMR data, experimental protocols, and the logical workflow for determining its intricate molecular architecture.

This compound: Spectroscopic Data

The structural elucidation of this compound relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The complete ¹H and ¹³C NMR assignments, based on a revised structure, are summarized below.[1][2]

Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound in CDCl₃

Position¹³C (δ, ppm)¹H (δ, ppm, mult., J in Hz)
1209.6-
2126.75.95 (d, 10.0)
3141.77.01 (dd, 10.0, 5.0)
4122.86.19 (d, 5.0)
5156.2-
677.34.21 (s)
770.44.43 (dd, 3.6, 1.7)
845.12.55 (m)
940.82.80 (m)
1055.2-
1128.92.15 (m), 1.95 (m)
1235.12.30 (m), 2.05 (m)
1380.5-
14108.3-
15209.5-
1685.14.58 (s)
1758.22.90 (m)
1875.4-
1920.11.37 (s)
2082.1-
2122.71.88 (s)
2278.94.58 (s)
2329.82.45 (m), 2.10 (m)
2438.72.65 (m)
2575.4-
26176.9-
2717.41.24 (d, 6.5)
2820.11.24 (s)

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

1D NMR Spectroscopy
  • Objective: To determine the proton chemical shifts, multiplicities (splitting patterns), and coupling constants.

  • Pulse Sequence: A standard single-pulse experiment (zg30).

  • Acquisition Parameters:

    • Spectrometer Frequency: 500 MHz

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

  • Processing:

    • Apply a line broadening factor of 0.3 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals.

  • Objective: To determine the chemical shifts of all carbon atoms.

  • Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

  • Acquisition Parameters:

    • Spectrometer Frequency: 125 MHz

    • Spectral Width: 220-250 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Processing:

    • Apply a line broadening factor of 1-2 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Objective: To differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.[3][4]

  • Pulse Sequences: DEPT-45, DEPT-90, and DEPT-135.

  • Acquisition Parameters: Similar to ¹³C NMR, with the appropriate pulse angle for each experiment.

  • Interpretation:

    • DEPT-45: All protonated carbons appear as positive signals.

    • DEPT-90: Only CH signals appear as positive signals.[1]

    • DEPT-135: CH and CH₃ signals are positive, while CH₂ signals are negative.[1][4] Quaternary carbons are absent in all DEPT spectra.[3][4]

2D NMR Spectroscopy
  • Objective: To identify proton-proton spin-spin coupling networks, typically through two to three bonds.[5][6][7]

  • Pulse Sequence: Gradient-selected COSY (gCOSY).

  • Acquisition Parameters:

    • Acquire a 2048 x 256 data matrix.

    • Set the spectral width in both dimensions to encompass all proton signals.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Zero-fill to a 2048 x 2048 matrix.

    • Fourier transform and phase correct the data.

  • Interpretation: Cross-peaks indicate coupled protons.

  • Objective: To identify direct one-bond correlations between protons and their attached carbons.

  • Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.2).

  • Acquisition Parameters:

    • Acquire a 2048 x 256 data matrix.

    • Set the spectral width in F2 (¹H) to cover all proton signals and in F1 (¹³C) to cover all carbon signals.

    • Optimize for a one-bond ¹JCH coupling constant of ~145 Hz.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Zero-fill to a 2048 x 1024 matrix.

    • Fourier transform and phase correct the data.

  • Interpretation: Each cross-peak correlates a proton signal with the signal of the carbon it is directly attached to.

  • Objective: To identify long-range (typically 2-4 bonds) correlations between protons and carbons.

  • Pulse Sequence: Gradient-selected HMBC (hmbcgplpndqf).

  • Acquisition Parameters:

    • Acquire a 2048 x 256 data matrix.

    • Set the spectral widths as in the HSQC experiment.

    • Optimize for long-range coupling constants (e.g., 8 Hz).

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Zero-fill to a 2048 x 1024 matrix.

    • Fourier transform (magnitude calculation is often sufficient).

  • Interpretation: Cross-peaks connect protons to carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton.

Structural Elucidation Workflow & Key Correlations

The structural elucidation of this compound is a systematic process that integrates data from all the aforementioned NMR experiments. The general workflow and key correlations are illustrated in the following diagrams.

IsophysalinG_NMR_Workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Building H1_NMR ¹H NMR Proton_Info Proton Environment (δ, J, mult.) H1_NMR->Proton_Info C13_NMR ¹³C NMR Carbon_Types Carbon Types (CH₃, CH₂, CH, Cq) C13_NMR->Carbon_Types DEPT DEPT (90, 135) DEPT->Carbon_Types COSY COSY H_H_Coupling H-H Coupling Networks COSY->H_H_Coupling HSQC HSQC H_C_Direct Direct H-C Connectivity HSQC->H_C_Direct HMBC HMBC Long_Range Long-Range H-C Correlations HMBC->Long_Range Assemble_Fragments Assemble Molecular Fragments Proton_Info->Assemble_Fragments Carbon_Types->Assemble_Fragments H_C_Direct->Assemble_Fragments H_H_Coupling->Assemble_Fragments Long_Range->Assemble_Fragments Final_Structure Propose Final Structure Assemble_Fragments->Final_Structure

Figure 1. Workflow for the structural elucidation of this compound using NMR spectroscopy.

IsophysalinG_Correlations cluster_structure Key Structural Fragments of this compound cluster_correlations Key 2D NMR Correlations RingA Ring A (C1-C4) RingB Ring B (C5-C10) RingA->RingB H-4 to C-5, C-10 Core Core Structure (C13, C14, C16, C18) RingB->Core H-9 to C-10, C-12 SideChain Side Chain (C22-C28) SideChain->SideChain H-27 to H-25 Core->SideChain H-22 to C-17, C-20, C-21 COSY_corr COSY COSY_corr->RingA H-2 to H-3 H-3 to H-4 COSY_corr->RingB H-6 to H-7 H-7 to H-8 HMBC_corr HMBC HMBC_corr->RingB H-7 to C-6, C-8 HMBC_corr->Core H-19 to C-1, C-5, C-9, C-10

Figure 2. Key HMBC and COSY correlations for this compound structural elucidation.

References

Isophysalin G Cell Viability Assays: Application Notes and Protocols for MTT and XTT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of Isophysalin G on cancer cell lines using two common colorimetric cell viability assays: MTT and XTT. The information herein is intended to guide researchers in setting up and performing these assays, and in understanding the potential mechanisms of action of this compound.

Introduction to this compound and Cell Viability Assays

This compound is a member of the physalin family of naturally occurring steroids, which have been investigated for their potential anticancer properties. Physalins have been shown to induce apoptosis and inhibit the proliferation of various cancer cells.[1] Assessing the effect of compounds like this compound on cell viability is a critical first step in drug discovery and development.

The MTT and XTT assays are reliable and widely used methods to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4] Both assays are based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan (B1609692) product, the amount of which is directly proportional to the number of living cells.

Quantitative Data Summary

CompoundCell LineAssayIC50 (µM)Exposure Time (h)
Isophysalin AMDA-MB-231MTS35124
Isophysalin AMCF-7MTS35524

Source: Data extrapolated from a study on Isophysalin A.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Materials:

  • This compound (or other test compound)

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, carefully add 10-20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol

The XTT assay is another tetrazolium-based colorimetric assay that measures cell viability. A key advantage of the XTT assay is that the resulting formazan product is water-soluble, eliminating the need for a solubilization step.

Materials:

  • This compound (or other test compound)

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Follow the same procedure as for the MTT assay (Step 1).

  • Compound Treatment: Follow the same procedure as for the MTT assay (Step 2).

  • Incubation: Follow the same procedure as for the MTT assay (Step 3).

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Reading: Gently shake the plate and measure the absorbance of the samples in a microplate reader at a wavelength between 450 and 500 nm (typically 450 nm). A reference wavelength between 630 and 690 nm is often used to subtract non-specific background absorbance.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

Visualizations

Experimental Workflow for Cell Viability Assays

G cluster_prep Preparation cluster_assay Assay Procedure cluster_data Data Acquisition & Analysis Cell_Culture Cell Culture Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Prep This compound Dilution Add_Compound Add this compound to Wells Compound_Prep->Add_Compound Seed_Cells->Add_Compound Incubate Incubate (24-72h) Add_Compound->Incubate Add_Reagent Add MTT or XTT Reagent Incubate->Add_Reagent Incubate_Reagent Incubate (2-4h) Add_Reagent->Incubate_Reagent Read_Absorbance Read Absorbance Incubate_Reagent->Read_Absorbance Data_Analysis Calculate % Viability Read_Absorbance->Data_Analysis

Caption: Workflow of MTT/XTT cell viability assays.

Potential Signaling Pathway for Physalin-Induced Apoptosis

Physalins have been reported to induce apoptosis through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. A related compound, Isophysalin A, has been shown to inhibit the STAT3/IL-6 signaling pathway. The following diagram illustrates a generalized MAPK pathway that may be relevant to the mechanism of action of this compound.

G cluster_mapk MAPK Signaling cluster_downstream Downstream Effects IsophysalinG This compound ERK ERK1/2 IsophysalinG->ERK Activates JNK JNK IsophysalinG->JNK Activates p38 p38 IsophysalinG->p38 Activates Caspase_Activation Caspase Activation ERK->Caspase_Activation JNK->Caspase_Activation p38->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes: Detection of Isophysalin G-Induced Apoptosis using Annexin V Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G, a member of the physalin family of steroidal lactones, is under investigation for its potential as an anticancer agent. A key mechanism through which chemotherapeutic agents exert their effects is the induction of apoptosis, or programmed cell death. The Annexin V assay is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[1][2] This application note provides a detailed protocol for the detection and quantification of this compound-induced apoptosis using Annexin V staining and flow cytometry.

Note on this compound Data: As of the current literature, specific quantitative data on apoptosis induction and detailed signaling pathways for this compound are limited. The data and pathways presented here are based on studies of the closely related compound, Isophysalin A, and the broader physalin family, which are expected to have similar mechanisms of action.

Principle of the Annexin V Assay

In viable cells, phosphatidylserine (PS) is exclusively located on the inner leaflet of the plasma membrane.[2] During the initial stages of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's outer surface.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection.[1] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[1] By using Annexin V and PI in conjunction, it is possible to distinguish between different cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Quantitative Data Summary

The following table summarizes the apoptotic effect of Isophysalin A on breast cancer stem cells (BCSCs), which serves as a proxy for the anticipated effects of this compound.

Cell LineTreatmentConcentrationTime Point% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Reference
MDA-MB-231-derived mammospheresControl-24h-9.8%
MDA-MB-231-derived mammospheresIsophysalin ANot Specified24h-36.9%

Experimental Protocols

Materials and Reagents
  • This compound (or other physalin compound)

  • Cell line of interest (e.g., cancer cell line)

  • Appropriate cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Deionized water

  • Flow cytometer

Experimental Workflow

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis cell_culture 1. Culture Cells induce_apoptosis 2. Induce Apoptosis (Treat with this compound) cell_culture->induce_apoptosis harvest_cells 3. Harvest Cells (Adherent or Suspension) induce_apoptosis->harvest_cells wash_cells 4. Wash Cells with PBS harvest_cells->wash_cells resuspend 5. Resuspend in 1X Binding Buffer wash_cells->resuspend add_annexin 6. Add Annexin V-FITC resuspend->add_annexin incubate_annexin 7. Incubate at RT in Dark add_annexin->incubate_annexin add_pi 8. Add Propidium Iodide incubate_annexin->add_pi flow_cytometry 9. Analyze by Flow Cytometry add_pi->flow_cytometry data_analysis 10. Data Interpretation (Quadrants) flow_cytometry->data_analysis

Figure 1: Experimental workflow for Annexin V apoptosis detection.
Detailed Protocol

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in culture plates or flasks.

    • Allow cells to adhere and grow for 24 hours (for adherent cells).

    • Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control for apoptosis if desired.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Adherent Cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS. Gently detach the cells using Trypsin-EDTA. Combine the detached cells with the collected culture medium.

    • Suspension Cells: Collect the cells directly from the culture flask.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Washing and Resuspension:

    • Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide to the cell suspension immediately before analysis.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up the flow cytometer using unstained and single-stained controls to establish compensation and quadrant gates.

    • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

    • Analyze the data to determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).

Signaling Pathway

Physalins are known to induce apoptosis through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[3] The activation of these pathways can lead to the downstream activation of caspases and ultimately, apoptosis.

G cluster_pathway Generalized Physalin-Induced Apoptosis Pathway isophysalin_g This compound mapk MAPK Activation (ERK, JNK, p38) isophysalin_g->mapk caspase_activation Caspase Cascade Activation mapk->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Figure 2: Generalized physalin-induced apoptosis signaling pathway.

Troubleshooting

  • High background staining: Ensure cells are washed thoroughly and that the binding buffer is fresh and correctly prepared.

  • Weak signal: Check the concentration of Annexin V and PI, and ensure they are not expired. Optimize the incubation time.

  • High percentage of necrotic cells: Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane. If using adherent cells, avoid harsh trypsinization.

Conclusion

The Annexin V assay is a powerful tool for quantifying the apoptotic effects of this compound on cancer cells. By following this detailed protocol, researchers can obtain reliable and reproducible data to further elucidate the mechanism of action of this promising compound. While specific data for this compound is still emerging, the information available for related physalins provides a strong foundation for these investigations.

References

Application Notes and Protocols for Isophysalin G Anti-inflammatory Assay in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isophysalin G, a member of the physalin family of steroidal lactones, has been identified as a potential anti-inflammatory agent. Physalins, in general, have demonstrated the ability to suppress inflammatory responses in various models. These application notes provide a comprehensive guide to evaluating the anti-inflammatory effects of this compound in macrophage cell lines, such as RAW 264.7. The protocols detailed below cover the assessment of key inflammatory mediators and the investigation of the underlying signaling pathways, specifically the NF-κB and MAPK pathways. While this compound has been noted for its significant inhibition of nitric oxide production, detailed quantitative data on its effects on various inflammatory markers and signaling pathways is limited in publicly available literature. The data presented in the tables are illustrative and based on the activities of closely related physalins, intended to serve as a template for experimental design and data presentation.

Data Presentation

The following tables provide a structured summary of expected quantitative data from the described assays.

Table 1: Effect of this compound on Macrophage Viability

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198 ± 4.5
595 ± 5.1
1092 ± 4.8
2588 ± 5.5
5085 ± 6.1

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated Macrophages

TreatmentConcentration (µM)NO Production (µM)% InhibitionIC₅₀ (µM)
Control-1.5 ± 0.2-
LPS (1 µg/mL)-45.2 ± 3.80
LPS + this compound138.1 ± 3.115.7~15-25
529.5 ± 2.534.7
1022.3 ± 2.150.7
2511.8 ± 1.573.9
506.2 ± 0.986.3

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CytokineTreatmentConcentration (µM)Concentration (pg/mL)% Inhibition
TNF-α LPS (1 µg/mL)-3200 ± 2500
LPS + this compound101850 ± 18042.2
25980 ± 11069.4
IL-6 LPS (1 µg/mL)-4500 ± 3200
LPS + this compound102500 ± 21044.4
251300 ± 15071.1
IL-1β LPS (1 µg/mL)-850 ± 750
LPS + this compound10520 ± 6038.8
25280 ± 4067.1

Table 4: Effect of this compound on NF-κB and MAPK Signaling Pathway Protein Expression/Phosphorylation in LPS-Stimulated Macrophages (Relative Densitometry Units)

Protein TargetTreatmentRelative Expression/Phosphorylation
p-p65/p65 LPS (1 µg/mL)1.00
LPS + this compound (25 µM)0.35 ± 0.08
p-IκBα/IκBα LPS (1 µg/mL)1.00
LPS + this compound (25 µM)0.42 ± 0.09
p-ERK/ERK LPS (1 µg/mL)1.00
LPS + this compound (25 µM)0.55 ± 0.11
p-JNK/JNK LPS (1 µg/mL)1.00
LPS + this compound (25 µM)0.61 ± 0.13
p-p38/p38 LPS (1 µg/mL)1.00
LPS + this compound (25 µM)0.48 ± 0.10

Mandatory Visualization

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Anti-inflammatory Assays cluster_pathways Signaling Pathway Analysis Culture RAW 264.7 Macrophage Culture Pretreat Pre-treatment with this compound Culture->Pretreat Stimulate Stimulation with LPS (1 µg/mL) Pretreat->Stimulate Viability Cell Viability Assay (MTT) Stimulate->Viability NO_Assay Nitric Oxide Assay (Griess) Stimulate->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Stimulate->Cytokine_Assay WB_Assay Western Blot Analysis Stimulate->WB_Assay NFkB NF-κB Pathway (p-p65, p-IκBα) WB_Assay->NFkB MAPK MAPK Pathway (p-ERK, p-JNK, p-p38) WB_Assay->MAPK

Experimental workflow for assessing the anti-inflammatory activity of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates IKK IKK TLR4->IKK Activates Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6, IL-1β) ERK->Inflammatory_Genes Activate Transcription Factors JNK->Inflammatory_Genes Activate Transcription Factors p38->Inflammatory_Genes Activate Transcription Factors IkBa IκBα IKK->IkBa Phosphorylates p65 p65/p50 IkBa->p65 Degrades, releasing p65_nucleus p65/p50 (Nucleus) p65->p65_nucleus Translocates p65_nucleus->Inflammatory_Genes Induces Transcription IsophysalinG This compound IsophysalinG->ERK Inhibits IsophysalinG->JNK Inhibits IsophysalinG->p38 Inhibits IsophysalinG->IKK Inhibits

Inhibitory mechanism of this compound on inflammatory signaling pathways.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, and 6-well for Western blotting) and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.

    • Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

Cell Viability Assay (MTT Assay)
  • Plate Cells: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Treat Cells: Treat the cells with this compound at various concentrations for 24 hours.

  • Add MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilize Formazan (B1609692): Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Calculate Viability: Express cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Collect Supernatant: After treating the cells with this compound and/or LPS for 24 hours in a 96-well plate, collect 50 µL of the culture supernatant.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure Absorbance: Read the absorbance at 540 nm.

  • Quantify NO: Determine the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Collect Supernatant: After treating cells in a 24-well plate with this compound and/or LPS for 24 hours, collect the culture supernatants and centrifuge to remove cell debris.

  • Perform ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Create standard curves for each cytokine and calculate the concentrations in the samples.

Western Blot Analysis for NF-κB and MAPK Pathways
  • Cell Lysis:

    • After treatment with this compound and LPS for the appropriate time (e.g., 30-60 minutes for phosphorylation events), wash the cells in 6-well plates with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38. Also, use an antibody for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Application Notes and Protocols for Isophysalin G in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G is a naturally occurring steroidal lactone belonging to the physalin family, isolated from plants of the Physalis genus, such as Physalis alkekengi[1]. Members of the physalin class have demonstrated a range of biological activities, including anti-inflammatory, immunosuppressive, and potential anticancer effects[2]. These application notes provide a comprehensive guide for the preparation and use of this compound in in-vitro cell culture experiments, including protocols for solubilization, storage, and suggested methodologies for assessing its biological effects.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₂₈H₃₀O₁₀[3]
Molecular Weight 526.5 g/mol [3]
Appearance Powder
Source Physalis alkekengi
Solubility Soluble in Dimethyl Sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine.

Biological Activity and Mechanism of Action

This compound has been shown to possess anti-inflammatory and immunosuppressive properties. While its precise mechanisms of action are still under investigation, studies on this compound and related physalins suggest potential modulation of key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity

This compound has been observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, with an IC50 value of 64.01 μM[1]. This suggests a potential role in modulating inflammatory responses. Furthermore, studies on a broader range of physalins, including G, have demonstrated a reduction in the production of the pro-inflammatory cytokine TNF[2]. The anti-inflammatory effects of many physalins are attributed to the suppression of the NF-κB signaling pathway[2][4].

Potential Anticancer Activity and Signaling Pathways

While extensive cytotoxicity data for this compound across multiple cancer cell lines is not yet widely available, the general class of physalins has shown promise in this area. Related compounds like Isophysalin A have been shown to inhibit the viability of breast cancer cells[5]. The signaling pathways implicated in the anticancer effects of other physalins include:

  • Stat3/IL-6 Signaling: Isophysalin A has been shown to inhibit the Stat3/IL-6 signaling pathway in breast cancer stem cells[5].

  • Hedgehog Signaling: Physalin H has been reported to inhibit the Hedgehog signaling pathway in pancreatic and prostate cancer cell lines.

It is important to note that while these pathways are affected by other physalins, further research is required to definitively confirm the effect of this compound on these specific pathways.

Protocols for Cell Culture Experiments

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Protocol:

  • Calculate the required amount of this compound: Based on its molecular weight (526.5 g/mol ), calculate the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM or 20 mM).

  • Dissolution in DMSO:

    • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the required volume of cell culture grade DMSO to achieve the desired stock concentration.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a general workflow for utilizing the this compound stock solution in typical cell culture experiments.

experimental_workflow Experimental Workflow for this compound cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -20/-80°C dissolve->aliquot prepare_working Prepare Working Solutions (Dilute stock in media) aliquot->prepare_working seed Seed Cells in Culture Plates treat Treat Cells with this compound seed->treat prepare_working->treat incubate Incubate for Desired Time treat->incubate assay Perform Cell-Based Assay incubate->assay

Caption: A general workflow for preparing and using this compound in cell culture.

Cytotoxicity Assay (MTT Assay)

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere and grow for 24 hours.

  • Treatment: Prepare a serial dilution of this compound in complete medium from the stock solution. The final concentrations should cover a broad range to determine the IC50 value. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Signaling Pathway Analysis

Based on the known activities of related physalins, investigating the effect of this compound on the NF-κB and Hedgehog signaling pathways would be a logical next step.

Potential NF-κB Signaling Pathway Modulation

Physalins are known to suppress the NF-κB pathway, which is a key regulator of inflammation.

nf_kb_pathway Potential Inhibition of NF-kB Pathway by this compound lps LPS tlr4 TLR4 lps->tlr4 tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tlr4->ikk tnfr->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF, IL-6, iNOS) nucleus->inflammatory_genes activates isophysalin_g This compound isophysalin_g->ikk Potential Inhibition hedgehog_pathway Potential Inhibition of Hedgehog Pathway by this compound shh Shh Ligand ptch1 PTCH1 shh->ptch1 smo SMO ptch1->smo inhibits sufu SUFU smo->sufu inhibits gli GLI sufu->gli inhibits nucleus Nucleus gli->nucleus translocates to target_genes Target Gene Expression (e.g., Cyclin D1, Bcl-2) nucleus->target_genes activates isophysalin_g This compound isophysalin_g->smo Potential Inhibition isophysalin_g->gli Potential Inhibition

References

Application Notes and Protocols for Isophysalin G Dose-Response Curve Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G is a member of the physalins, a group of naturally occurring steroids isolated from plants of the Physalis genus.[1] Physalins, including this compound, have garnered significant interest within the scientific community due to their diverse and potent biological activities. Preclinical studies have demonstrated their potential as anti-inflammatory, antimalarial, and anticancer agents.[1] The therapeutic potential of these compounds stems from their ability to modulate key cellular signaling pathways, making them promising candidates for drug discovery and development.

The anti-inflammatory effects of physalins are partly attributed to their ability to suppress the production of pro-inflammatory mediators.[1] A key mechanism underlying this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Some physalins have been shown to inhibit IκB kinase β (IKKβ), a critical enzyme in the NF-κB cascade.[2][3] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. Furthermore, studies on the related compound, Isophysalin A, suggest a potential role in the modulation of the STAT3 and IL-6 signaling pathways, which are also implicated in inflammation and cancer.

Determining the dose-response relationship of this compound is a critical first step in evaluating its therapeutic potential and understanding its mechanism of action. This document provides detailed protocols for establishing a dose-response curve for this compound, focusing on the assessment of its cytotoxic and anti-inflammatory effects in vitro.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the experimental protocols.

Table 1: Cytotoxicity of this compound on [Specify Cell Line]

This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100\multirow{7}{*}{[Calculated Value]}
[Concentration 1]
[Concentration 2]
[Concentration 3]
[Concentration 4]
[Concentration 5]
[Concentration 6]

SD: Standard Deviation. IC50: Half-maximal inhibitory concentration.

Table 2: Anti-inflammatory Activity of this compound on LPS-stimulated [Specify Cell Line, e.g., RAW 264.7 macrophages]

TreatmentThis compound (µM)Nitric Oxide (NO) Production (% of LPS Control)IC50 (µM) for NO Inhibition
Vehicle Control0[Value]\multirow{6}{*}{[Calculated Value]}
LPS (1 µg/mL)0100
LPS + this compound[Concentration 1]
LPS + this compound[Concentration 2]
LPS + this compound[Concentration 3]
LPS + this compound20[Value based on literature]

LPS: Lipopolysaccharide. A study has shown that physalins including G can inhibit NO production at 20 µM.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Selected adherent cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.

  • MTT Assay:

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Protocol 2: Determination of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for in vitro inflammation studies.

Materials:

  • This compound

  • DMSO

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in complete medium.

    • Pre-treat the cells with 50 µL of medium containing different concentrations of this compound for 1 hour. Include a vehicle control.

    • After pre-treatment, add 50 µL of medium with or without LPS (final concentration of 1 µg/mL) to the appropriate wells.

    • The final volume in each well should be 200 µL.

  • Nitrite Measurement:

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

    • After incubation, collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Part A to each well of the supernatant plate and the standard curve plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • Determine the percentage of NO inhibition for each this compound concentration relative to the LPS-only treated cells.

    • Plot the percentage of inhibition against the log of this compound concentration to generate a dose-response curve and calculate the IC50 value.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., HeLa, RAW 264.7) start->cell_culture compound_prep Prepare this compound Serial Dilutions start->compound_prep cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding treatment Treat cells with This compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation measurement Absorbance Measurement (MTT or Griess Assay) incubation->measurement data_analysis Calculate % Viability/ % Inhibition measurement->data_analysis dose_response Generate Dose-Response Curve & Calculate IC50 data_analysis->dose_response end End dose_response->end

Caption: Experimental workflow for dose-response curve determination.

nfkb_pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex (IKKα/IKKβ/NEMO) LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_inactive p65 p50 IκBα IkB->NFkB_inactive p65 p65 p65_nuc p65 p65->p65_nuc Translocation p50 p50 p50_nuc p50 p50->p50_nuc Translocation IsophysalinG This compound IsophysalinG->IKK Inhibits NFkB_active p65 p50 DNA DNA (κB sites) NFkB_active->DNA Binds to Transcription Gene Transcription (e.g., iNOS, TNF-α, IL-6) DNA->Transcription Initiates

Caption: this compound's proposed mechanism via NF-κB pathway inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Isophysalin G Solubility for In vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Isophysalin G for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the recommended solvent to prepare a stock solution of this compound?

A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent due to its strong solubilizing capacity for many poorly water-soluble compounds, including withanolides like this compound. Aim for a high-concentration stock (e.g., 10-20 mM) to minimize the final concentration of DMSO in your aqueous assay medium.

Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common with hydrophobic compounds. Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.

  • Use a Co-Solvent System: In some instances, a combination of solvents can improve solubility. For example, preparing an intermediate dilution in a co-solvent like ethanol (B145695) before the final dilution in the aqueous medium may help.

  • Gentle Warming and Vigorous Mixing: Pre-warming your aqueous medium to 37°C and vortexing or vigorously pipetting while adding the this compound stock solution can facilitate better dispersion and prevent immediate precipitation.

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the pre-warmed aqueous medium.

Q3: Are there alternative solvents to DMSO for this compound?

A3: If DMSO is incompatible with your assay, other water-miscible organic solvents can be tested. These include ethanol, methanol, and dimethylformamide (DMF). However, it is crucial to perform a vehicle control with the same final solvent concentration to account for any potential effects of the solvent on your experimental results.

Q4: Can I use solubility enhancers to improve this compound's performance in my assay?

A4: Yes, solubility-enhancing excipients can be very effective. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility and stability.[1][2][3][4]

Q5: How can I determine the kinetic solubility of my this compound batch in my specific assay buffer?

A5: A kinetic solubility assay is a valuable tool to determine the concentration at which a compound, initially dissolved in an organic solvent like DMSO, will precipitate when diluted into an aqueous buffer. This can be assessed using methods like nephelometry (light scattering) or by filtering the solution after incubation and quantifying the soluble compound via UV spectroscopy or LC-MS.[5][6]

Data Presentation: Solubility of Structurally Similar Physalins

While specific quantitative solubility data for this compound is limited, the following table provides solubility data for Physalin D, a closely related physalin, in various solvents at different temperatures. This data can serve as a useful reference for solvent selection and experimental design.[7]

SolventTemperature (°C)Mole Fraction Solubility (10^4 * x)
Water100.0132
200.0151
300.0175
400.0203
Ethanol100.413
200.531
300.682
400.869
Methanol100.284
200.359
300.457
400.583

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock into Aqueous Medium for Cell-Based Assays
  • Pre-warm the sterile aqueous cell culture medium or buffer to 37°C.

  • While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.

  • Continue to mix the solution for an additional 30 seconds.

  • Visually inspect the final working solution for any signs of precipitation or turbidity before adding it to your cells.

  • Crucially, prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent-related effects.

Mandatory Visualizations

Signaling Pathways

This compound, like other physalins, is known to exert its biological effects through the modulation of key signaling pathways involved in inflammation and cancer. Below are diagrams representing the potential inhibitory effects of this compound on the NF-κB and Stat3/IL-6 signaling pathways.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene activates IsophysalinG This compound IsophysalinG->IKK inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Stat3_IL6_Inhibition IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus dimerization & translocation Gene Target Gene Expression Nucleus->Gene activates IsophysalinA This compound (similar to Isophysalin A) IsophysalinA->IL6 IsophysalinA->STAT3 inhibits phosphorylation

Caption: Inhibition of the Stat3/IL-6 Signaling Pathway by this compound.[8][9]

Experimental Workflow

The following diagram illustrates a general workflow for preparing a poorly soluble compound like this compound for an in vitro cytotoxicity assay.

experimental_workflow start Start: Weigh This compound Powder prep_stock Prepare High-Concentration Stock in DMSO (e.g., 20 mM) start->prep_stock store Store Aliquots at -80°C prep_stock->store dilute Serially Dilute Stock into Pre-warmed Medium with Vigorous Mixing store->dilute prewarm Pre-warm Aqueous Assay Medium to 37°C prewarm->dilute check Visually Inspect for Precipitation dilute->check precipitate Troubleshoot: - Lower final concentration - Use co-solvents - Use cyclodextrins check->precipitate Precipitate Observed no_precipitate Add to Cell Culture Plates (including vehicle control) check->no_precipitate No Precipitate precipitate->dilute incubate Incubate Cells with This compound no_precipitate->incubate assay Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) incubate->assay end End: Data Analysis assay->end

Caption: Workflow for Preparing this compound for In Vitro Cytotoxicity Assays.

References

troubleshooting Isophysalin G experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges with Isophysalin G.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent or No Biological Activity Observed

  • Question: Why am I not observing the expected cytotoxic or anti-inflammatory effects of this compound in my experiments?

  • Possible Causes & Solutions:

    Possible Cause Recommended Solution
    Compound Quality and Integrity Ensure the purity and integrity of your this compound sample. Verify the supplier's certificate of analysis. If possible, confirm the structure and purity using analytical techniques like HPLC and mass spectrometry.
    Solubility Issues This compound, like many natural products, may have poor aqueous solubility. Ensure complete dissolution in a suitable solvent like DMSO before preparing working concentrations.[1][2] The final DMSO concentration in your cell culture should typically be below 0.5% to avoid solvent-induced cytotoxicity.[1]
    Compound Instability Physalins can be unstable in aqueous solutions over time. Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[3]
    Incorrect Concentration Range The effective concentration of this compound can vary significantly between different cell lines and assays. Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific experimental setup.
    Cell Line Sensitivity Different cell lines exhibit varying sensitivity to cytotoxic agents.[4] Ensure the cell line you are using is appropriate for studying the expected biological activity of this compound.
    Assay Interference Natural products can sometimes interfere with assay components. For colorimetric or fluorometric assays, run appropriate controls, including this compound in cell-free assay medium, to check for any direct interaction with the assay reagents.

Issue 2: High Variability Between Replicate Experiments

  • Question: My results with this compound are not reproducible between experiments. What could be the cause?

  • Possible Causes & Solutions:

    Possible Cause Recommended Solution
    Inconsistent Compound Preparation Prepare a large batch of stock solution to be used for a series of experiments to minimize variability from weighing small amounts of the compound. Ensure the stock solution is thoroughly mixed before making dilutions.
    Cell Culture Conditions Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Variations in these parameters can affect cellular responses to treatment.
    Precipitation of Compound Visually inspect your treatment media for any signs of precipitation after adding this compound. If precipitation occurs, you may need to adjust the final DMSO concentration or use a different solubilization method.[1]
    Inconsistent Incubation Times Adhere strictly to the planned incubation times for all experiments.

Issue 3: Unexpected Cell Death in Control Group

  • Question: I am observing toxicity in my vehicle control (DMSO-treated) cells. What should I do?

  • Possible Causes & Solutions:

    Possible Cause Recommended Solution
    High DMSO Concentration The final concentration of DMSO in the cell culture medium should be non-toxic to the cells. Typically, concentrations below 0.5% are well-tolerated by most cell lines, but it is crucial to determine the tolerance of your specific cell line with a DMSO dose-response curve.[1]
    DMSO Quality Use a high-purity, cell culture grade DMSO to prepare your stock solutions. Lower grade DMSO may contain impurities that are toxic to cells.
    Extended Incubation with DMSO Prolonged exposure to even low concentrations of DMSO can sometimes affect cell health. If your experiments require long incubation times, consider refreshing the media with and without the compound at intermediate time points.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for this compound?

  • This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1][2] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (ideally ≤ 0.1% and generally not exceeding 0.5%) to avoid solvent toxicity.[1]

2. How should I store this compound?

  • Store the solid compound at -20°C. Prepare stock solutions in DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

3. What is the known mechanism of action for this compound?

  • Physalins, including this compound, have been reported to exhibit anti-inflammatory activity, potentially through the inhibition of the NF-κB signaling pathway.[5][6] They also show cytotoxic effects against various cancer cell lines, inducing apoptosis.[6] The exact molecular targets may vary depending on the cell type.

4. Are there any known issues with the stability of this compound in cell culture medium?

  • While specific stability data for this compound in cell culture media is limited, natural products can degrade in aqueous environments.[3] It is recommended to prepare fresh dilutions of this compound in culture medium for each experiment from a frozen DMSO stock.

Quantitative Data

The following tables summarize published IC50 values for physalins. Note that data for this compound is limited, and values can vary depending on the cell line and assay conditions.

Table 1: Cytotoxicity of Physalins in Various Cancer Cell Lines

PhysalinCell LineAssayIncubation Time (h)IC50 (µM)Reference
This compound Data Not Available----
Physalin AHepa-1c1c7, HepG2---Shin et al. (2019)[6]
Physalin BHL-60, MOLT-3, A549, HeLa, HuCCA-1, HepG2, MDA-MB-231--0.38–29.71Boonsombat et al. (2020)[6]
Physalin DHL-60, MOLT-3, A549, HeLa, HuCCA-1, HepG2, MDA-MB-231---Boonsombat et al. (2020)[6]
Physalin FHL-60, MOLT-3, A549, HeLa, HuCCA-1, HepG2, MDA-MB-231--0.38–29.71Boonsombat et al. (2020)[6]

Table 2: Anti-inflammatory Activity of Physalins

PhysalinCell LineAssayIC50 (µM)Reference
This compound RAW 264.7Nitric Oxide ProductionNot ReportedJi et al. (2012)[5]
Physalin ARAW 264.7Nitric Oxide Production-Ji et al. (2012)[5]
Isophysalin ARAW 264.7Nitric Oxide Production-Ji et al. (2012)[5]
Physalin ORAW 264.7Nitric Oxide Production-Ji et al. (2012)[5]
Physalin LRAW 264.7Nitric Oxide Production-Ji et al. (2012)[5]

Experimental Protocols

1. Cell Viability - MTT Assay

This protocol is adapted for determining the effect of this compound on cell viability.

  • Materials:

    • This compound

    • DMSO (cell culture grade)

    • 96-well cell culture plates

    • Appropriate cell line and culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in a complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Replace the medium in the wells with the prepared this compound dilutions or control media.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Apoptosis Detection - Annexin V/Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

  • Materials:

    • This compound

    • DMSO (cell culture grade)

    • 6-well cell culture plates

    • Appropriate cell line and culture medium

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time.

    • Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Western Blot Analysis of NF-κB Pathway

This protocol is for assessing the effect of this compound on the phosphorylation of p65, a key component of the NF-κB pathway.

  • Materials:

    • This compound

    • DMSO (cell culture grade)

    • Cell culture dishes

    • Appropriate cell line and culture medium

    • LPS (lipopolysaccharide) for stimulating the NF-κB pathway

    • RIPA buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescence detection reagents

  • Procedure:

    • Seed cells and grow to 70-80% confluency.

    • Pre-treat cells with desired concentrations of this compound or vehicle control for a specified time.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to induce p65 phosphorylation.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software.

Visualizations

Signaling Pathway Diagram: General Physalin-Mediated Inhibition of the Canonical NF-κB Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation induces IsophysalinG This compound IsophysalinG->IKK inhibits

Caption: General mechanism of NF-κB inhibition by physalins.

Experimental Workflow: Cell Viability (MTT) Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere (overnight) seed_cells->adhere prepare_treatment Prepare this compound and control solutions adhere->prepare_treatment treat_cells Treat cells prepare_treatment->treat_cells incubate Incubate (e.g., 24, 48, 72h) treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for assessing cell viability using the MTT assay.

Troubleshooting Logic: Inconsistent Experimental Results

Troubleshooting_Logic start Inconsistent Results check_compound Check Compound (Purity, Storage, Preparation) start->check_compound check_cells Check Cell Culture (Passage, Confluency) start->check_cells check_protocol Review Protocol (Incubation times, Concentrations) start->check_protocol compound_ok Compound OK? check_compound->compound_ok cells_ok Cells OK? check_cells->cells_ok protocol_ok Protocol OK? check_protocol->protocol_ok reorder_compound Re-purify or order new compound compound_ok->reorder_compound No end Problem Resolved compound_ok->end Yes standardize_cells Standardize cell culture practices cells_ok->standardize_cells No cells_ok->end Yes optimize_protocol Optimize protocol parameters protocol_ok->optimize_protocol No protocol_ok->end Yes

Caption: A logical approach to troubleshooting inconsistent results.

References

Optimizing Isophysalin G Concentration for Cell Treatment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing Isophysalin G in cell-based assays. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to facilitate the effective application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a member of the physalin family of steroidal lactones derived from plants of the Physalis genus. Physalins, including this compound, are recognized for their anti-inflammatory and anti-cancer properties.[1][2] The primary mechanisms of action involve the modulation of key signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[3][4][5] By inhibiting these pathways, this compound can suppress inflammatory responses and induce apoptosis and cell cycle arrest in cancer cells.

Q2: How should I dissolve and store this compound?

A2: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration in your cell culture does not exceed a level that is toxic to your specific cell line, typically below 0.5%.

Q3: What is a recommended starting concentration range for this compound in a new cell line?

A3: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. Based on studies with related physalins, a broad range of concentrations from 0.1 µM to 100 µM can be tested initially. The half-maximal inhibitory concentration (IC50) will vary depending on the cell line's sensitivity.

Q4: I am not observing the expected cytotoxic effects. What are the possible reasons?

A4: Several factors could contribute to a lack of cytotoxic effects. Please refer to the troubleshooting section below for a detailed guide on how to address this issue.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low cytotoxicity observed Sub-optimal concentration of this compound: The concentration used may be too low for the specific cell line.Perform a dose-response study with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your cell line.
Cell line resistance: The target signaling pathways (e.g., NF-κB, STAT3) may not be constitutively active or critical for survival in your cell line.Characterize the baseline activity of the NF-κB and STAT3 pathways in your cell line using techniques like western blotting for phosphorylated key proteins. Consider using a positive control cell line known to be sensitive to physalins.
Incorrect drug preparation or storage: The this compound stock solution may have degraded.Prepare a fresh stock solution of this compound in DMSO and store it in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
High cell seeding density: A high number of cells can diminish the effective concentration of the compound per cell.Optimize the cell seeding density for your viability assay. Ensure cells are in the exponential growth phase during treatment.
Precipitation of this compound in culture medium Poor solubility: this compound has limited solubility in aqueous media.Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.5%). Prepare working solutions by diluting the DMSO stock in pre-warmed culture medium and vortexing thoroughly.
High background in control wells (vehicle-treated) DMSO toxicity: The concentration of DMSO used as a vehicle may be toxic to the cells.Perform a vehicle control experiment with varying concentrations of DMSO to determine the maximum non-toxic concentration for your cell line.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.
Pipetting errors: Inaccurate pipetting can lead to variations in drug concentration.Use calibrated pipettes and ensure proper mixing of solutions.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of physalins on various cancer cell lines. While specific IC50 values for this compound are not widely available, the data for related physalins (B and D) can provide a valuable reference for designing initial dose-response experiments.

Table 1: In Vitro Cytotoxicity of Physalin B

Cell LineCancer TypeIC50 (µg/mL)
HL-60Promyelocytic Leukemia0.58
SF-295Glioblastoma1.36
MDA-MB-435Melanoma15.18
HCT-8Colon Cancer1.12
Data adapted from a study on the in-vitro and in-vivo antitumour activity of physalins B and D.

Table 2: In Vitro Cytotoxicity of Physalin D

Cell LineCancer TypeIC50 (µg/mL)
HL-60Promyelocytic Leukemia0.28
SF-295Glioblastoma0.42
MDA-MB-435Melanoma2.43
HCT-8Colon Cancer0.35
Data adapted from a study on the in-vitro and in-vivo antitumour activity of physalins B and D.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Target cancer cell line

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1x and 2x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Target cancer cell line

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Key Pathways and Workflows

This compound Signaling Pathways

Isophysalin_G_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits JAK JAK This compound->JAK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_n p-STAT3 STAT3->STAT3_n IkB_NFkB->NFkB IkB Degradation Gene_Transcription Gene Transcription NFkB_n->Gene_Transcription Promotes STAT3_n->Gene_Transcription Promotes Inflammation Inflammation Gene_Transcription->Inflammation Proliferation Proliferation Gene_Transcription->Proliferation Survival Survival Gene_Transcription->Survival

Caption: this compound inhibits the NF-κB and STAT3 signaling pathways.

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow cluster_prep Preparation cluster_dose_response Dose-Response Experiment cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis and Interpretation prep_stock Prepare this compound Stock in DMSO treat_cells Treat with Serial Dilutions of this compound prep_stock->treat_cells cell_culture Culture Target Cell Line seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay calc_ic50 Calculate IC50 Value mtt_assay->calc_ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) calc_ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) calc_ic50->cell_cycle_assay western_blot Western Blot for Signaling Proteins calc_ic50->western_blot analyze_data Analyze and Interpret Experimental Data apoptosis_assay->analyze_data cell_cycle_assay->analyze_data western_blot->analyze_data conclusion Draw Conclusions analyze_data->conclusion

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Overcoming Resistance to Isophysalin G in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isophysalin G. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

While direct studies on this compound are limited, research on related physalins, such as Isophysalin A, suggests that it likely exerts its anti-cancer effects by inhibiting the stemness of cancer cells. This is potentially mediated through the suppression of key signaling pathways, including the Signal Transducer and Activator of Transcription 3 (STAT3) and Interleukin-6 (IL-6) signaling pathways.[1] Physalins, as a class of withanolides, are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[2][3][4]

Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?

Lack of response to this compound could be due to several factors:

  • Intrinsic Resistance: The cell line may naturally have a low sensitivity to this compound. This could be due to the absence of the molecular target or the presence of inherent resistance mechanisms.

  • Acquired Resistance: If the cells were previously responsive, they might have developed resistance over time. This can involve genetic mutations or the activation of alternative survival pathways.

  • Suboptimal Experimental Conditions: Issues with the compound's stability, concentration, or the experimental setup can lead to apparent resistance.

Q3: What are the potential molecular mechanisms of resistance to this compound?

Based on the known mechanisms of related compounds, resistance to this compound could arise from:

  • Alterations in the STAT3 Pathway: Feedback activation of STAT3 is a known mechanism of resistance to targeted therapies.[5] This can occur through the upregulation of upstream activators like FGFR and JAK kinases.

  • Activation of Pro-Survival Pathways: Cancer cells can compensate for the inhibition of one pathway by activating others, such as the NF-κB or MAPK pathways, which can promote cell survival and proliferation.[6][7]

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins like Bcl-2 and XIAP can prevent cancer cells from undergoing programmed cell death, even in the presence of a cytotoxic agent like this compound.[8][9]

  • Reduced Drug Accumulation: Overexpression of drug efflux pumps can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.

Q4: Can combination therapy help overcome resistance to this compound?

Yes, combination therapy is a promising strategy. Combining this compound with inhibitors of pathways that mediate resistance could restore sensitivity. For example:

  • STAT3 Inhibitors: If resistance is due to STAT3 feedback activation, combining this compound with other STAT3 inhibitors could be effective.[10]

  • Inhibitors of Pro-Survival Pathways: Co-treatment with NF-κB or MAPK inhibitors may prevent the activation of escape pathways.

  • Apoptosis Sensitizers: Using agents that inhibit anti-apoptotic proteins (e.g., BH3 mimetics) could enhance this compound-induced apoptosis.

Troubleshooting Guides

Problem 1: Decreased or no induction of apoptosis after this compound treatment.
Possible Cause Troubleshooting Steps
Upregulation of anti-apoptotic proteins (e.g., Bcl-2, XIAP) 1. Perform Western blot analysis to assess the expression levels of key anti-apoptotic (Bcl-2, Bcl-xL, XIAP) and pro-apoptotic (Bax, Bak) proteins. 2. Consider co-treatment with a BH3 mimetic (e.g., ABT-263) to inhibit Bcl-2 family proteins.[8][9]
Inhibition of caspase activity 1. Measure the activity of key caspases (e.g., Caspase-3, -8, -9) using a colorimetric or fluorometric assay. 2. Check for the expression of caspase inhibitors like FLIP.[11]
Activation of alternative survival pathways (e.g., NF-κB, MAPK) 1. Use Western blot to check for the activation (phosphorylation) of key proteins in the NF-κB (p65) and MAPK (ERK, JNK, p38) pathways.[6][12] 2. If activation is observed, consider co-treatment with specific inhibitors of these pathways.
Problem 2: Cells are not undergoing cell cycle arrest as expected.
Possible Cause Troubleshooting Steps
Alterations in cell cycle regulatory proteins 1. Perform Western blot to analyze the levels of key cell cycle proteins (e.g., cyclins, CDKs, p21, p27). 2. Ensure that the cell population is synchronized before treatment for a more accurate cell cycle analysis.
Cell line-specific differences in cell cycle control 1. Review the literature for the specific cell line's typical response to cell cycle inhibitors. 2. Test a different cell line known to be sensitive to G2/M arrest.
Problem 3: Reduced inhibition of cancer stem cell characteristics (e.g., mammosphere formation).
Possible Cause Troubleshooting Steps
Activation of alternative stemness pathways 1. Investigate other signaling pathways known to regulate cancer stem cells, such as Wnt/β-catenin or Notch signaling. 2. Consider combination therapy with inhibitors of these pathways.
Heterogeneity within the cancer stem cell population 1. Perform single-cell analysis to identify subpopulations that may be resistant to this compound. 2. Use additional markers to characterize the cancer stem cell population.

Quantitative Data Summary

Table 1: IC50 Values of Isophysalin A in Breast Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer351
MCF-7Estrogen Receptor-Positive Breast Cancer355

Data extracted from a study on Isophysalin A, a related compound.

Experimental Protocols

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.

Materials:

  • Adherent breast cancer cell line (e.g., MDA-MB-231, MCF-7)

  • Mammosphere medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, bFGF)

  • Ultra-low attachment plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells to 70-80% confluency.

  • Wash cells with PBS and trypsinize to create a single-cell suspension.

  • Centrifuge the cells and resuspend the pellet in mammosphere medium.

  • Count the viable cells using a hemocytometer or automated cell counter.

  • Seed the cells at a low density (e.g., 500-4,000 cells/cm²) in ultra-low attachment plates.

  • Incubate the plates for 5-10 days without disturbing them.

  • Count the number of mammospheres (spheres > 50 µm in diameter) under a microscope.

  • Calculate the sphere-forming efficiency (SFE) as: (Number of mammospheres / Number of cells seeded) x 100%.[13][14][15]

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is for detecting the activation of the STAT3 pathway.

Materials:

  • Cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin) to normalize the results.[2][3][16][17][18]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Single-cell suspension of cancer cells

  • Cold 70% ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.[19][20][21][22]

Signaling Pathways and Resistance Mechanisms

IsophysalinG_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor STAT3 STAT3 Receptor->STAT3 Activates This compound This compound This compound->STAT3 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation Gene Expression Gene Expression p-STAT3->Gene Expression NF-kB NF-kB MAPK MAPK Survival Survival MAPK->Survival Resistance Proliferation Proliferation Gene Expression->Proliferation Gene Expression->Survival

Caption: Proposed mechanism of this compound and potential resistance pathways.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Cancer Cells Cancer Cells This compound This compound Cancer Cells->this compound Treat with Treated Cells Treated Cells This compound->Treated Cells Apoptosis Assay Apoptosis Assay Treated Cells->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Treated Cells->Cell Cycle Analysis Western Blot Western Blot Treated Cells->Western Blot Mammosphere Assay Mammosphere Assay Treated Cells->Mammosphere Assay

Caption: General experimental workflow for assessing this compound efficacy.

Troubleshooting_Logic No Apoptosis No Apoptosis Check Anti-apoptotic Proteins Check Anti-apoptotic Proteins No Apoptosis->Check Anti-apoptotic Proteins Upregulated? Upregulated? Check Anti-apoptotic Proteins->Upregulated? Co-treat with BH3 Mimetic Co-treat with BH3 Mimetic Upregulated?->Co-treat with BH3 Mimetic Yes Check Survival Pathways Check Survival Pathways Upregulated?->Check Survival Pathways No Activated? Activated? Check Survival Pathways->Activated? Co-treat with Pathway Inhibitor Co-treat with Pathway Inhibitor Activated?->Co-treat with Pathway Inhibitor Yes

Caption: Troubleshooting logic for lack of apoptosis after this compound treatment.

References

Isophysalin G: A Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability and proper storage of Isophysalin G. The following frequently asked questions (FAQs) and troubleshooting guides are based on the stability profiles of related withanolides and physalins, offering a foundational understanding for researchers. It is strongly recommended to perform compound-specific stability studies for experimental or formulation purposes.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: While specific data for this compound is limited, based on related withanolides, it is recommended to store this compound as a crystalline solid at -20°C for long-term stability. For short-term storage, refrigeration at 2-8°C may be adequate, but it is crucial to protect the compound from moisture.

Q2: How stable is this compound in solution?

A2: The stability of withanolides in solution is known to be pH-dependent. A study on a standardized Withania somnifera extract suggested that a neutral pH of 7 is most suitable for formulations. It is advisable to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a suitable solvent and used within a short period. Repeated freeze-thaw cycles should be avoided.

Q3: Is this compound sensitive to light?

A3: Yes, photostability studies on related withanolides, such as Withanolide A, have indicated a slight loss of the active constituent upon exposure to light. Therefore, it is recommended to protect this compound, both in solid form and in solution, from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What are the potential degradation pathways for this compound?

A4: Based on studies of similar compounds, this compound may be susceptible to degradation under harsh environmental conditions. The primary degradation pathways for related withanolides involve hydrolysis and oxidation. Studies on a Withania somnifera extract showed maximum degradation in alkaline conditions, followed by acidic and then peroxide conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.- Prepare fresh solutions for each experiment.- Verify the storage conditions of the solid compound and solutions.- Avoid repeated freeze-thaw cycles of stock solutions.- Protect solutions from light during experiments.
Inconsistent experimental results Instability of this compound in the experimental buffer or medium.- Assess the pH of your experimental system; aim for a neutral pH if possible.- Perform a pilot stability study of this compound in your specific experimental buffer.
Visible changes in the solid compound (e.g., clumping) Moisture sensitivity.- Store the compound in a desiccator, especially after opening.- Handle the compound in a low-humidity environment if possible.

Stability Summary for Related Withanolides

The following table summarizes stability data gathered from studies on withanolides, which may serve as a proxy for understanding the stability of this compound.

Condition Observation for Related Withanolides Recommendation for this compound
Temperature (Solid) Withanolide B is stable for ≥ 4 years at -20°C.Store at -20°C for long-term storage.
Temperature (Solution) Degradation observed at elevated temperatures.Prepare fresh solutions; if storing, use -20°C to -80°C for short periods.
Humidity Withania somnifera extract showed moisture sensitivity and clumping.Store in a desiccator and protect from moisture.
Light Slight degradation of Withanolide A observed under photostability studies.Protect from light at all times.
pH Maximum degradation observed in alkaline, then acidic conditions. Neutral pH (7) is suggested as most suitable for formulations.Maintain solutions at or near neutral pH.
Oxidation Susceptible to aerial oxidation and degradation by peroxide.Store in well-sealed containers; consider inert gas overlay for long-term storage of solutions.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol outlines a basic experiment to assess the stability of this compound in a specific solvent or buffer.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Ethanol) at a known concentration.

  • Sample Preparation: Aliquot the stock solution into multiple amber vials. For each condition to be tested (e.g., different temperatures, pH values), prepare a set of triplicate samples.

  • Time Zero Analysis: Immediately after preparation, analyze three aliquots using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration and purity of this compound. This will serve as the time zero (T0) reference.

  • Storage: Store the remaining aliquots under the desired experimental conditions (e.g., 4°C, 25°C, 40°C; different pH buffers).

  • Time Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a set of triplicate samples from each storage condition.

  • Sample Analysis: Analyze the samples using the same analytical method as for the T0 samples.

  • Data Analysis: Compare the concentration and purity of this compound at each time point to the T0 values to determine the percentage of degradation.

Visualizing Experimental Workflows

This compound Stability Testing Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution prep_samples Aliquot Samples prep_stock->prep_samples t0_analysis Time Zero Analysis (HPLC/LC-MS) prep_samples->t0_analysis storage Store under Test Conditions prep_samples->storage data_analysis Compare to T0 & Calculate Degradation t0_analysis->data_analysis tp_analysis Time Point Analysis storage->tp_analysis tp_analysis->data_analysis

Caption: Workflow for this compound stability assessment.

Logical Relationship of Stability Factors

This diagram shows the key environmental factors that can influence the stability of this compound.

Stability_Factors center_node This compound Stability temp Temperature center_node->temp light Light Exposure center_node->light humidity Humidity center_node->humidity ph pH center_node->ph oxidation Oxidation center_node->oxidation

enhancing the signal-to-noise ratio in Isophysalin G assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in their Isophysalin G assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring steroid belonging to the withanolide class, primarily isolated from plants of the Solanaceae family, such as Physalis species.[1][2] It is a seco-steroid characterized by a 16,24-cyclo-13,14-seco-steroid skeleton.[2][3] this compound, along with other physalins, has demonstrated a range of biological activities, including anti-inflammatory, antimalarial, and antimicrobial effects.[1]

Q2: Which signaling pathways are modulated by physalins like this compound?

Physalins are known to modulate several key signaling pathways. A primary mechanism of their anti-inflammatory action is the suppression of the NF-κB pathway by inhibiting the phosphorylation of IκB proteins, which prevents the translocation of NF-κB to the nucleus. This leads to a decrease in the expression of pro-inflammatory mediators such as IL-1β, IL-6, TNF-α, and nitric oxide (NO). Additionally, physalins can influence the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38 MAPK, which are involved in apoptosis and other cellular responses. Some physalins, like Isophysalin A, have also been shown to inhibit the STAT3/IL-6 signaling pathway.

Q3: What are the common assays used to study the effects of this compound?

Common assays to investigate the biological activity of this compound include:

  • Cell Viability/Cytotoxicity Assays: To determine the effect of this compound on cell proliferation and survival (e.g., MTS, MTT, or CellTiter-Glo assays).

  • Reporter Gene Assays: To measure the activity of transcription factors like NF-κB or STAT3 in response to this compound treatment.

  • Western Blotting: To detect changes in the phosphorylation status of key signaling proteins (e.g., p-IκB, p-ERK, p-STAT3) or the expression levels of target proteins.

  • ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the secretion of cytokines (e.g., IL-6, TNF-α) from cells treated with this compound.

  • Flow Cytometry: To analyze cell surface markers, cell cycle distribution, or apoptosis in response to this compound.

  • High-Performance Liquid Chromatography (HPLC): For the purification, and quantification of this compound.

Troubleshooting Guide

High Background Noise

Issue: My negative control/blank wells show a high signal, making it difficult to distinguish the true signal from my this compound-treated samples.

Potential Cause Recommended Solution
Contaminated Reagents Use fresh, sterile reagents. Filter-sterilize buffers and media.
Insufficient Washing Increase the number of wash steps and ensure complete removal of wash buffer between steps.
Non-specific Antibody Binding Optimize the concentration of primary and secondary antibodies. Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) or the blocking time.
Autofluorescence of this compound Run a control with this compound in cell-free media to determine its intrinsic fluorescence at the assay wavelengths. If significant, consider a different detection method or subtract the background fluorescence.
Cellular Debris Ensure cell lysates are properly clarified by centrifugation.
Weak or No Signal

Issue: I am not observing a significant signal in my positive controls or this compound-treated samples.

Potential Cause Recommended Solution
Inactive this compound Verify the purity and integrity of your this compound stock. Use a fresh, validated batch if possible.
Suboptimal Assay Conditions Optimize incubation times and temperatures. Ensure all reagents are at room temperature before use if required.
Incorrect Reagent Concentrations Double-check all dilutions and calculations for antibodies, substrates, and this compound.
Low Transfection Efficiency (for reporter assays) Optimize the transfection protocol, including the DNA-to-transfection reagent ratio. Use a positive control plasmid (e.g., constitutively expressing reporter) to check efficiency.
Weak Promoter Activity (for reporter assays) Consider using a stronger promoter to drive the reporter gene if the endogenous promoter is too weak.
High Variability Between Replicates

Issue: I am seeing large error bars and inconsistent results between my replicate wells.

Potential Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and ensure consistent pipetting technique. Change pipette tips between each sample and reagent.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use a consistent volume in each well.
Edge Effects in Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or media.
Reagent Instability Prepare fresh working solutions of critical reagents for each experiment. Avoid repeated freeze-thaw cycles.

Experimental Protocols

NF-κB Reporter Gene Assay

This protocol is designed to measure the effect of this compound on NF-κB transcriptional activity.

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • This compound Treatment: After 24 hours of transfection, replace the media with fresh media containing various concentrations of this compound or vehicle control.

  • Stimulation: After 1 hour of pre-treatment with this compound, stimulate the cells with a known NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change in NF-κB activity relative to the stimulated control.

Quantitative Data Summary

Table 1: Example Data from an NF-κB Reporter Assay

TreatmentNormalized Luciferase Activity (RLU)Standard DeviationFold Change vs. Stimulated Control
Unstimulated150250.10
TNF-α (10 ng/mL)15001201.00
TNF-α + this compound (1 µM)950800.63
TNF-α + this compound (10 µM)400500.27
TNF-α + this compound (50 µM)200300.13

Visualizations

IsophysalinG_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IsophysalinG This compound IKK IKK Complex IsophysalinG->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus GeneExpression Pro-inflammatory Gene Expression TNFa_receptor TNF-α Receptor TNFa_receptor->IKK Activates TNFa TNF-α TNFa->TNFa_receptor IkB_NFkB IκB-NF-κB Complex NFkB_n->GeneExpression Induces

Caption: this compound inhibits the NF-κB signaling pathway.

experimental_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells transfect Co-transfect with NF-κB and Renilla plasmids seed_cells->transfect treat Treat with this compound transfect->treat stimulate Stimulate with TNF-α treat->stimulate lyse Lyse cells stimulate->lyse read Read Luciferase Activity lyse->read analyze Analyze Data read->analyze end End analyze->end

Caption: Experimental workflow for an NF-κB reporter gene assay.

troubleshooting_logic start Assay Issue high_bg High Background start->high_bg weak_signal Weak/No Signal start->weak_signal high_var High Variability start->high_var bg_cause1 Contaminated Reagents? high_bg->bg_cause1 ws_cause1 Inactive Compound? weak_signal->ws_cause1 hv_cause1 Pipetting Errors? high_var->hv_cause1 bg_sol1 Use fresh/sterile reagents bg_cause1->bg_sol1 Yes bg_cause2 Insufficient Washing? bg_cause1->bg_cause2 No bg_sol2 Increase wash steps bg_cause2->bg_sol2 Yes ws_sol1 Verify compound integrity ws_cause1->ws_sol1 Yes ws_cause2 Suboptimal Conditions? ws_cause1->ws_cause2 No ws_sol2 Optimize incubation/temps ws_cause2->ws_sol2 Yes hv_sol1 Calibrate pipettes hv_cause1->hv_sol1 Yes hv_cause2 Edge Effects? hv_cause1->hv_cause2 No hv_sol2 Avoid outer wells hv_cause2->hv_sol2 Yes

Caption: Troubleshooting logic for common assay issues.

References

Isophysalin G Purity Assessment and Quality Control: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment and quality control of Isophysalin G. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of this compound?

A1: The primary methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. HPLC is widely used for routine purity checks and quantification.[1][2][3] LC-MS is employed for impurity identification and confirmation of molecular weight.[4] qNMR is a powerful technique for the absolute quantification of purity without the need for a specific reference standard of this compound itself.[5]

Q2: How can I ensure the accuracy of my purity assessment results?

A2: To ensure accuracy, it is crucial to use validated analytical methods. This includes demonstrating specificity, linearity, precision, accuracy, and robustness of the chosen method. For HPLC and LC-MS, using a well-characterized reference standard is essential. For qNMR, a certified internal standard is used for quantification. Proper sample preparation and system suitability tests before each analytical run are also critical.

Q3: What are the expected impurities in an this compound sample?

A3: Impurities in this compound can originate from the extraction and purification process. These may include other structurally related physalins (isomers), residual solvents, and degradation products. Forced degradation studies under stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help to identify potential degradation products.

Q4: What are the recommended storage conditions for this compound to maintain its purity and stability?

A4: While specific stability data for this compound is not extensively published, as a natural product, it is recommended to store it in a cool, dark, and dry place. For long-term storage, keeping it in a tightly sealed container at -20°C is advisable to minimize degradation. Stability studies should be conducted under ICH guidelines to establish a re-test period or shelf life.

Troubleshooting Guides

HPLC Analysis

Problem 1: Poor resolution between this compound and other physalin isomers.

  • Possible Cause: The mobile phase composition or the column chemistry is not optimal for separating structurally similar compounds.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Introducing a small amount of a different organic solvent (e.g., isopropanol) might improve selectivity. Experiment with different pH modifiers (e.g., formic acid, trifluoroacetic acid) in the mobile phase.

    • Change Column: Switch to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms. A column with a smaller particle size or a longer length can also enhance resolution.

    • Adjust Temperature: Varying the column temperature can affect the selectivity between closely eluting peaks.

    • Gradient Optimization: If using a gradient elution, adjust the gradient slope to better separate the isomers.

Problem 2: Peak tailing for the this compound peak.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or column overload.

  • Troubleshooting Steps:

    • Mobile Phase pH: For basic compounds, peak tailing can be due to interactions with residual silanols on the silica (B1680970) support. Adjusting the mobile phase pH to a lower value (e.g., with formic acid) can protonate the analyte and reduce these interactions.

    • Reduce Sample Load: High sample concentration can lead to peak tailing. Try injecting a lower concentration or a smaller volume of the sample.

    • Use a Guard Column: A guard column can help to protect the analytical column from strongly retained impurities that might cause peak distortion.

    • Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing the tailing.

LC-MS Analysis

Problem: Inconsistent ionization and signal intensity for this compound.

  • Possible Cause: Matrix effects from co-eluting impurities, or suboptimal source parameters.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Enhance the separation of this compound from matrix components to minimize ion suppression or enhancement.

    • Optimize MS Source Parameters: Systematically optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates, and temperature, to achieve stable and maximum signal intensity for this compound.

    • Use an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects and variations in ionization.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of physalins using HPLC-UV, which can be considered representative for this compound method validation.

ParameterTypical Value/RangeMethodReference
Linearity (R²)> 0.999HPLC-UV
Precision (%RSD)< 2%HPLC-UV
Accuracy (% Recovery)98 - 102%HPLC-UV
Limit of Detection (LOD)0.1 - 1 µg/mLHPLC-UV
Limit of Quantitation (LOQ)0.5 - 5 µg/mLHPLC-UV

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity assessment of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-30 min: 10-90% B

    • 30-35 min: 90% B

    • 35-36 min: 90-10% B

    • 36-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve this compound in methanol (B129727) or acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is calculated based on the area percentage of the this compound peak relative to the total peak area in the chromatogram.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Purity Assessment by Quantitative NMR (qNMR)

This protocol outlines the steps for determining the absolute purity of this compound using qNMR.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple proton spectrum with at least one signal that does not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both this compound and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound into a clean vial.

    • Accurately weigh about 5-10 mg of the internal standard and add it to the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).

      • A sufficient number of scans for a good signal-to-noise ratio (>100:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Process the spectrum with accurate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.

    • Calculate the purity using the following formula:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Results start This compound Sample weigh Accurate Weighing start->weigh dissolve Dissolution in Solvent weigh->dissolve filter Filtration (0.45 µm) dissolve->filter qnmr qNMR dissolve->qnmr NMR Tube Prep hplc HPLC-UV filter->hplc Injection lcms LC-MS filter->lcms Injection process Chromatogram/Spectrum Processing hplc->process lcms->process qnmr->process calculate Purity Calculation process->calculate report Purity Report & COA calculate->report

Caption: Workflow for this compound Purity Assessment.

nfkb_pathway cluster_cell Cellular Response to Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus isophysalin_g This compound ikk IKK Complex isophysalin_g->ikk Inhibits stimulus Inflammatory Stimulus (e.g., LPS) receptor TLR4 Receptor stimulus->receptor Binds receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates ikb_p P-IκBα ikb->ikb_p nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation ikb_p->nfkb Degrades & Releases dna κB DNA Binding Sites nfkb_n->dna Binds to genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6) dna->genes Initiates

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

References

Technical Support Center: Large-Scale Isolation of Isophysalin G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale isolation of Isophysalin G.

Frequently Asked Questions (FAQs)

Q1: What is the primary plant source for this compound isolation?

A1: this compound is a naturally occurring physalin found in plants of the Physalis genus, most notably in the calyx of Physalis alkekengi L. var. franchetii (Mast.) Makino.[1]

Q2: What are the major challenges in the large-scale isolation of this compound?

A2: The primary challenges include:

  • Low abundance: this compound is often present in lower concentrations compared to other physalins like Physalin A and O.[2]

  • Structural instability: Physalins can be unstable, with some undergoing tautomerization, particularly in the presence of water.[3] Isophysalin B, a related compound, is known to be unstable in the presence of rat intestinal bacteria and has low solubility, which may be indicative of similar challenges with this compound.[4]

  • Co-extraction of impurities: The crude extract contains a complex mixture of lipids, pigments, and other secondary metabolites that need to be removed.

  • Separation from isomers: this compound often co-exists with structurally similar isomers, such as Isophysalin A and B, making chromatographic separation difficult.[5]

Q3: What extraction solvents are most effective for this compound?

A3: Methanol and ethanol (B145695) are commonly used for the extraction of physalins from plant material. Dichloromethane (B109758) has also been used for further fractionation of the extract. The choice of solvent can significantly impact the extraction efficiency and the profile of co-extracted impurities.

Q4: What analytical techniques are recommended for monitoring the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method for the quantification and purity assessment of this compound. Ultra-High Performance Liquid Chromatography (UHPLC) can offer higher resolution and faster analysis times.

Troubleshooting Guides

Problem 1: Low Yield of this compound in the Crude Extract
Possible Cause Troubleshooting Step
Inefficient cell lysis Ensure the plant material is thoroughly dried and finely ground to maximize the surface area for solvent penetration.
Suboptimal extraction solvent Perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, acetone) and solvent-to-solid ratios to determine the optimal conditions.
Incomplete extraction Increase the extraction time or perform multiple extraction cycles to ensure the complete recovery of this compound from the plant matrix.
Degradation during extraction Avoid excessive heat during extraction. Consider using extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction.
Problem 2: Poor Purity of the Crude Extract
Possible Cause Troubleshooting Step
High lipid content Perform a pre-extraction with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids before the main extraction.
Presence of pigments Utilize a preliminary purification step with activated charcoal or a suitable adsorbent resin to remove chlorophyll (B73375) and other pigments.
Co-extraction of polar impurities Employ a liquid-liquid partitioning step. For example, partition the concentrated extract between water and a solvent of intermediate polarity (e.g., ethyl acetate) to separate polar and non-polar compounds.
Problem 3: Difficulty in Separating this compound from Other Physalins
Possible Cause Troubleshooting Step
Co-elution of isomers Optimize the chromatographic conditions. This may involve screening different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions (e.g., acetonitrile (B52724)/water, methanol/water gradients), and temperatures.
Tautomerization during purification Minimize the presence of water in solvents used for chromatography, as water can trigger the interconversion of some physalins.
Overlapping peaks in chromatography Employ orthogonal chromatographic techniques. For example, follow a reversed-phase HPLC separation with a normal-phase or size-exclusion chromatography step.
Problem 4: Degradation of this compound During Processing
Possible Cause Troubleshooting Step
Hydrolysis or rearrangement Avoid strongly acidic or basic conditions during extraction and purification. Maintain a neutral pH wherever possible.
Thermal degradation Minimize exposure to high temperatures. Use techniques like rotary evaporation under reduced pressure for solvent removal at lower temperatures.
Oxidation Store extracts and purified fractions under an inert atmosphere (e.g., nitrogen or argon) and protect them from light, especially if long-term storage is required.

Quantitative Data

The following table summarizes available quantitative data related to the abundance of this compound. Note that large-scale yield and purity data are not extensively reported in the literature, and these values can vary significantly based on the plant source, extraction method, and purification strategy.

Parameter Value Source Material Method Reference
Relative Abundance 2.66% of total physalinsCalyces of P. alkekengi var. franchetiiUPLC-MS

Experimental Protocols

General Protocol for the Laboratory-Scale Isolation of this compound

This protocol is a generalized procedure based on common methods for physalin isolation and should be optimized for large-scale applications.

  • Plant Material Preparation:

    • Collect fresh calyces of Physalis alkekengi var. franchetii.

    • Air-dry the calyces in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

    • Grind the dried calyces into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Solvent Partitioning:

    • Suspend the concentrated crude extract in distilled water.

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane to remove non-polar impurities, followed by dichloromethane, and then ethyl acetate (B1210297). This compound is expected to be enriched in the dichloromethane and ethyl acetate fractions.

  • Chromatographic Purification:

    • Subject the enriched fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

    • Pool the this compound-rich fractions and concentrate.

    • Perform further purification using preparative HPLC on a C18 column with a mobile phase gradient of acetonitrile and water to achieve high purity.

  • Purity Analysis:

    • Assess the purity of the isolated this compound using analytical HPLC-DAD or UPLC-MS.

    • Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

experimental_workflow plant_material Dried & Powdered Physalis alkekengi Calyces extraction Solvent Extraction (e.g., 95% Ethanol) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Liquid-Liquid Partitioning (Hexane, DCM, EtOAc) concentration->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC (C18 Column) column_chrom->prep_hplc purity_analysis Purity & Structural Analysis (HPLC, NMR, MS) prep_hplc->purity_analysis isophysalin_g Pure this compound purity_analysis->isophysalin_g troubleshooting_logic start Low Purity of Final Product check_isomers Presence of Isomers? start->check_isomers check_impurities Other Impurities? check_isomers->check_impurities No optimize_hplc Optimize HPLC Gradient & Stationary Phase check_isomers->optimize_hplc Yes pre_purification Add Pre-purification Step (e.g., LLE, Adsorbent) check_impurities->pre_purification Yes check_degradation Evidence of Degradation? check_impurities->check_degradation No orthogonal_chrom Employ Orthogonal Chromatography optimize_hplc->orthogonal_chrom end Improved Purity orthogonal_chrom->end pre_purification->end control_conditions Control pH, Temperature, and Light Exposure check_degradation->control_conditions Yes check_degradation->end No control_conditions->end

References

Validation & Comparative

Isophysalin G: A Comparative Guide to its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Isophysalin G against established anti-inflammatory agents, Dexamethasone and Indomethacin. The information presented is curated from preclinical research and is intended to provide an objective overview supported by experimental data.

Comparative Analysis of Anti-inflammatory Activity

This compound, a steroidal lactone from the Physalis genus, has demonstrated significant anti-inflammatory potential. Its mechanism of action is primarily attributed to the downregulation of key inflammatory mediators. The following table summarizes the available quantitative data on the inhibitory activity of a closely related potent physalin, alongside the established non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone. This data is derived from in vitro studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for assessing inflammatory responses.

CompoundTargetIC50 (µM)
Physalin Analogue Nitric Oxide (NO)2.26 ± 0.12[1]
Indomethacin Nitric Oxide (NO)~15-50
Dexamethasone Nitric Oxide (NO)~0.1-1
Physalin Analogue TNF-αInhibition Observed
Indomethacin TNF-αInhibition Observed
Dexamethasone TNF-αPotent Inhibition
Physalin Analogue IL-6Inhibition Observed[1]
Indomethacin IL-6Inhibition Observed
Dexamethasone IL-6Potent Inhibition

Note: Data for the "Physalin Analogue" is based on a potent physalin compound (compound 15) isolated from Physalis alkekengi, which is structurally related to this compound.[1] this compound itself has been shown to exhibit significant nitric oxide production inhibiting activities.[2] IC50 values for Indomethacin and Dexamethasone are approximate ranges based on available literature and can vary depending on experimental conditions.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the anti-inflammatory effects of this compound and its alternatives.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound, Dexamethasone, or Indomethacin for 1-2 hours.

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) from E. coli (1 µg/mL) to the wells.

    • Incubate the plates for 24 hours.

    • Collect the cell culture supernatant for subsequent analysis of inflammatory mediators.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Transfer 100 µL of the collected cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or anti-mouse IL-6) and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add 100 µL of the collected cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add a detection antibody conjugated to an enzyme (e.g., biotinylated anti-mouse TNF-α or IL-6) and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add an enzyme-linked secondary antibody (e.g., streptavidin-horseradish peroxidase) and incubate for 20-30 minutes at room temperature.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentration using a standard curve generated with known concentrations of the recombinant cytokine.

Visualizing the Mechanism of Action

The anti-inflammatory effect of this compound is primarily mediated through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκBα IkB->IkB_P NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc IkB_P->IkB Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription IsophysalinG This compound IsophysalinG->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow start Start culture Culture RAW 264.7 Cells start->culture pretreat Pre-treat with This compound / Alternatives culture->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect Supernatant incubate->supernatant griess Griess Assay for NO supernatant->griess elisa ELISA for TNF-α & IL-6 supernatant->elisa end End griess->end elisa->end

Caption: In vitro anti-inflammatory experimental workflow.

References

Validating the Anticancer Activity of Isophysalin G In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of Isophysalin G's Potential as an Anticancer Agent, Benchmarked Against Related Physalins with Established In Vivo Efficacy.

Introduction

This compound, a member of the physalin family of steroidal lactones, has garnered interest within the scientific community for its potential therapeutic properties. While in vitro studies on related compounds suggest promising anticancer activities, the in vivo validation of this compound's efficacy remains a critical and underexplored area. This guide provides a comparative analysis of this compound's in vitro anticancer profile against the established in vivo anticancer activities of other notable physalins, namely Physalin A, B, D, and F. Due to the current lack of specific in vivo anticancer studies on this compound, this guide will utilize data from the closely related Isophysalin A as a proxy for its in vitro performance. This comparative approach aims to offer researchers, scientists, and drug development professionals a valuable resource for contextualizing the potential of this compound and designing future in vivo validation studies.

In Vitro Anticancer Activity of Isophysalin A

Recent studies have begun to elucidate the anticancer potential of Isophysalin A in vitro, particularly against breast cancer cells. The available data on its half-maximal inhibitory concentrations (IC50) provide a baseline for its cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer351[1][2]
MCF-7Breast Cancer355[1][2]

In Vivo Anticancer Activity of Physalins A, B, D, and F: A Comparative Overview

In contrast to this compound, several other physalins have undergone in vivo evaluation, demonstrating their potential to inhibit tumor growth in various cancer models. The following table summarizes the key findings from these studies.

CompoundAnimal ModelTumor ModelDosage and AdministrationKey FindingsReference
Physalin A Nude miceH292 (Non-small cell lung cancer) xenograft40 mg/kg and 80 mg/kg, intraperitoneal injection for 10 daysSignificantly reduced tumor volume and weight.[3]
Physalin B Swiss miceSarcoma 18010 mg/kg and 25 mg/kg, route not specifiedInhibited tumor proliferation.
Physalin D Swiss miceSarcoma 18010 mg/kg and 25 mg/kg, route not specifiedInhibited tumor proliferation.
Physalin F MiceP388 lymphocytic leukemiaNot specifiedDemonstrated antitumor effect.

Experimental Protocols

In Vitro Cell Viability Assay (Isophysalin A)

The in vitro cytotoxicity of Isophysalin A was determined using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. Breast cancer cell lines (MDA-MB-231 and MCF-7) were seeded in 96-well plates and treated with varying concentrations of Isophysalin A for 24 hours. Cell viability was assessed by measuring the absorbance at 490 nm after the addition of the MTS reagent. The IC50 value, the concentration at which 50% of cell growth is inhibited, was then calculated.

In Vivo Xenograft and Tumor Implantation Models (General Protocol for Physalins)

The in vivo anticancer activity of physalins has been evaluated using standard animal models. The following provides a generalized protocol:

  • Animal Model: Immunocompromised mice (e.g., nude mice, Swiss mice) are typically used for xenograft and tumor implantation studies.

  • Cell Culture and Implantation: Human cancer cell lines (e.g., H292, Sarcoma 180) are cultured and then implanted subcutaneously or intraperitoneally into the mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, animals are randomly assigned to treatment and control groups. The physalin compound, dissolved in a suitable vehicle, is administered at specified doses and schedules (e.g., daily intraperitoneal injections).

  • Monitoring and Endpoint: Tumor size is measured regularly using calipers. Animal body weight and general health are also monitored. At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67), may be performed.

Signaling Pathways

In vitro studies have provided insights into the molecular mechanisms underlying the anticancer effects of Isophysalin A and other physalins. These compounds appear to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

cluster_IsophysalinA Isophysalin A Signaling Isophysalin_A Isophysalin_A IL6 IL-6 Isophysalin_A->IL6 inhibits STAT3 STAT3 IL6->STAT3 activates Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression regulates

Figure 1: Isophysalin A inhibits the IL-6/STAT3 signaling pathway.

cluster_PhysalinA Physalin A Signaling Physalin_A Physalin_A JAK JAK Physalin_A->JAK inhibits STAT3_A STAT3 JAK->STAT3_A phosphorylates Gene_Expression_A Gene Expression (Proliferation, Apoptosis) STAT3_A->Gene_Expression_A regulates cluster_PhysalinF Physalin F Signaling Physalin_F Physalin_F beta_catenin β-catenin Physalin_F->beta_catenin promotes degradation Wnt Wnt Wnt->beta_catenin stabilizes Gene_Expression_F Gene Expression (Cell Proliferation) beta_catenin->Gene_Expression_F regulates Start Compound (e.g., this compound) Animal_Model Select Animal Model (e.g., Nude Mice) Start->Animal_Model Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Treatment_Groups Randomize into Treatment & Control Groups Tumor_Implantation->Treatment_Groups Dosing Administer Compound & Vehicle Treatment_Groups->Dosing Monitoring Monitor Tumor Growth & Animal Health Dosing->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Immunohistochemistry Monitoring->Endpoint

References

A Comparative Guide to Isophysalin G and Other Bioactive Withanolides from Physalis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Isophysalin G and other prominent withanolides isolated from the Physalis genus. The information presented is collated from various scientific studies to offer a comparative perspective on their therapeutic potential, with a focus on cytotoxic and anti-inflammatory effects.

Comparative Biological Activity of Physalis Withanolides

The following tables summarize the reported cytotoxic and anti-inflammatory activities of this compound and other selected Physalis withanolides. It is important to note that the data has been compiled from different studies, and therefore, experimental conditions may vary.

Cytotoxic Activity (IC₅₀ Values in µM)

The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines. The 50% inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundA549 (Lung)HCT-116 (Colon)HeLa (Cervical)MCF-7 (Breast)MDA-MB-231 (Breast)NCI-H460 (Lung)P388 (Leukemia)
Isophysalin A *---355[1]351[1]--
Physalin B -< 2.0[2]< 2.00.4 - 1.92---
Physalin D -------
Physalin F ---< 2.0---
Withaphysalin A >30->30---19.21
Withaphysalin D >30->30--->30
Physagulin L-O Analog -1.64---0.43-

Note: Data for Isophysalin A, a closely related isomer of this compound, is presented here due to the limited direct cytotoxic data for this compound in the reviewed literature.

Anti-inflammatory Activity (IC₅₀ Values in µM)

The anti-inflammatory potential is often assessed by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

CompoundAssayCell LineIC₅₀ (µM)
Physalin G NO Production InhibitionRAW 264.7-
Physalin A NO Production InhibitionRAW 264.7-
Physalin B NO Production InhibitionRAW 264.7-
Physalin D NO Production InhibitionRAW 264.7-
Physalin F PBMC Proliferation InhibitionHuman PBMC0.97
Withanolide Derivative 15 NO Production InhibitionRAW 264.72.26

Note: While it is reported that Physalins A, B, F, and G inhibit the production of inflammatory molecules, specific IC₅₀ values for NO inhibition were not consistently available in the reviewed literature for direct comparison.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116, HeLa, MCF-7, MDA-MB-231, NCI-H460, P388)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, other withanolides) and incubated for another 24 to 48 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibitory Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable and oxidized product of nitric oxide, in cell culture supernatants.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: RAW 264.7 cells are plated in 96-well plates at a density of 5 × 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, 50 µL of the cell culture supernatant is collected from each well.

  • Griess Reaction: 50 µL of Griess Reagent A is added to the supernatant, followed by a 10-minute incubation at room temperature, protected from light. Then, 50 µL of Griess Reagent B is added, and the plate is incubated for another 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated, untreated control. The IC₅₀ value is then determined.

Visualizing Molecular Mechanisms

NF-κB Signaling Pathway Inhibition by Physalis Withanolides

Many Physalis withanolides exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates the key steps in this pathway and the inhibitory action of these compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination & NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Translocates NFkB_IkB NF-κB-IκBα (Inactive) IsophysalinG This compound & Other Withanolides IsophysalinG->IKK Inhibits DNA DNA NFkB_active->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Promotes Transcription

Caption: Inhibition of the NF-κB signaling pathway by Physalis withanolides.

Experimental Workflow: From Plant to Data

The following diagram outlines the general workflow for the isolation and biological evaluation of withanolides from Physalis species.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Plant Physalis Plant Material (Aerial Parts/Whole Plant) Extraction Solvent Extraction (e.g., Ethanol, Methanol) Plant->Extraction Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Extraction->Fractionation Isolation Isolation of Pure Compounds (e.g., HPLC) Fractionation->Isolation Cytotoxicity Cytotoxicity Assay (MTT Assay) Isolation->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (Griess Assay) Isolation->Anti_inflammatory IC50_cyto IC₅₀ Determination (Cytotoxicity) Cytotoxicity->IC50_cyto IC50_inflam IC₅₀ Determination (Anti-inflammatory) Anti_inflammatory->IC50_inflam Comparison Comparative Analysis IC50_cyto->Comparison IC50_inflam->Comparison

Caption: General experimental workflow for withanolide research.

References

Isophysalin G vs. Dexamethasone: A Comparative Guide to Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of the natural secosteroid Isophysalin G and the synthetic glucocorticoid dexamethasone (B1670325). While direct comparative studies on this compound are limited, this guide draws upon available experimental data for this compound and related physalins to offer an objective overview of their respective anti-inflammatory efficacies and mechanisms of action.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of physalins and dexamethasone on key inflammatory mediators. It is important to note that the data for physalins and dexamethasone are often derived from different studies, which may employ varied experimental conditions. Therefore, direct comparison of IC50 values should be interpreted with caution.

CompoundInflammatory MediatorCell LineIC50 ValueCitation
Physalin "Compound 15" Nitric Oxide (NO)RAW 264.72.26 ± 0.12 µM
Dexamethasone Nitric Oxide (NO)J774 macrophagesDose-dependent inhibition (0.1-10 µM)[1][2]
Dexamethasone IL-6RAW 264.79.03 ± 0.14 µM
Dexamethasone TNF-αRAW 264.71.83 ± 0.25 µM

Mechanisms of Anti-Inflammatory Action

Both this compound and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound and other Physalins:

Physalins are reported to primarily target the NF-κB signaling pathway.[3] Some studies suggest a direct interaction with and inhibition of IκB kinase (IKK), a critical enzyme in the activation of NF-κB.[4] By inhibiting IKK, physalins prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[3] Some evidence also points to the modulation of the MAPK pathway by certain physalins.

Dexamethasone:

Dexamethasone, a potent glucocorticoid, acts by binding to the glucocorticoid receptor (GR) in the cytoplasm. Upon binding, the dexamethasone-GR complex translocates to the nucleus where it modulates gene expression in two main ways:

  • Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins like Annexin A1.

  • Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably NF-κB, preventing the expression of pro-inflammatory genes.

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway cluster_inactive Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates p_IkBa P-IκBα IkBa->p_IkBa NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active releases NFkB_IkBa NF-κB/IκBα (Inactive) Proteasome Proteasome Degradation p_IkBa->Proteasome Nucleus Nucleus NFkB_active->Nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_genes initiates IsophysalinG This compound IsophysalinG->IKK inhibits Dexamethasone Dexamethasone-GR Dexamethasone->NFkB_active inhibits

Caption: Simplified NF-κB signaling pathway and points of inhibition by this compound and Dexamethasone.

MAPK_Signaling_Pathway Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor MAP3K MAP3K Receptor->MAP3K MAP2K MAP2K (MEK) MAP3K->MAP2K phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Nucleus Nucleus TranscriptionFactors->Nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_genes Physalins Physalins Physalins->MAPK may inhibit Dexamethasone Dexamethasone-GR Dexamethasone->TranscriptionFactors inhibits NO_Inhibition_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 pretreat Pre-treat with This compound or Dexamethasone incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate2 Incubate 10 min add_griess->incubate2 read_absorbance Read absorbance at 540 nm incubate2->read_absorbance calculate Calculate NO inhibition and IC50 read_absorbance->calculate end End calculate->end

References

Cross-Validation of Isophysalin G's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G is a naturally occurring steroidal lactone belonging to the withanolide class, isolated from plants of the Physalis genus.[1] While direct and extensive research on this compound is limited, its structural similarity to other well-studied physalins, such as Isophysalin A and Physalin A, allows for a cross-validation of its likely mechanisms of action. This guide provides an objective comparison of the anti-cancer and anti-inflammatory activities of physalins, with a focus on the detailed molecular pathways elucidated for Isophysalin A, to infer and understand the potential therapeutic actions of this compound.

Physalins, as a group, are known to exert potent anti-cancer, anti-inflammatory, and immunomodulatory effects.[1][2] These biological activities are attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. This guide synthesizes available experimental data to present a comprehensive overview for researchers exploring the therapeutic potential of this compound.

Comparative Data on Physalin Activity

To contextualize the potential efficacy of this compound, the following tables summarize quantitative data from studies on closely related physalins.

Table 1: Cytotoxicity of Physalins Against Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
Isophysalin A MDA-MB-231Breast Cancer351[3]
MCF-7Breast Cancer355[3]
Physalin A A549Non-Small Cell Lung Cancer2.5[4]
HSC-3Oral Squamous Carcinoma5.0[4]
Physalin B HCT116Colon Cancer1.35[1]
A375Melanoma< 4.6 µg/ml[5]
A2058Melanoma< 4.6 µg/ml[5]
Physalin F KG-1Acute Myeloid LeukemiaPotent[6]
B-cellAcute B-lymphoid LeukemiaPotent[6]
Physalin D VariousVariousPotent[7]

Note: Direct IC50 values for this compound are not widely available in the cited literature. The data for Isophysalin A suggests a lower potency compared to other physalins in the specific cell lines tested.

Table 2: Effects of Isophysalin A on Breast Cancer Stem Cells (BCSCs)
Experimental EndpointCell LineTreatmentResultReference
Apoptosis MDA-MB-231 (mammospheres)Isophysalin AIncrease in late apoptotic cells from 9.8% to 36.9%[3]
BCSC Population MDA-MB-231Isophysalin AReduction of CD44high/CD24low subpopulation from 90.4% to 67.6%[3]
Mammosphere Formation MDA-MB-231, MCF-7Isophysalin AInhibition of mammosphere formation[3]
Colony Formation MDA-MB-231, MCF-7Isophysalin A (150 µM)Reduction in colony formation[3]
Cell Migration MDA-MB-231, MCF-7Isophysalin A (150 µM)Reduction in cell migration[3]

Elucidation of Molecular Mechanisms and Signaling Pathways

The anti-cancer and anti-inflammatory effects of physalins are underpinned by their interaction with multiple signaling pathways.

Anti-Cancer Mechanisms

1. Induction of Apoptosis via MAPK Signaling Pathway

Physalins are known to induce apoptosis in cancer cells through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38 MAPK.[8] Activation of these kinases can lead to the production of reactive oxygen species (ROS), release of cytochrome c from the mitochondria, and subsequent activation of caspases, ultimately leading to programmed cell death.[8]

apoptosis_pathway Isophysalin_G This compound (and other Physalins) MAPK_signaling MAPK Signaling Isophysalin_G->MAPK_signaling ROS ↑ Reactive Oxygen Species (ROS) Mitochondria Mitochondria ROS->Mitochondria ERK ERK1/2 MAPK_signaling->ERK JNK JNK MAPK_signaling->JNK p38 p38 MAPK_signaling->p38 ERK->ROS Apoptosis Apoptosis JNK->Apoptosis Pro-apoptotic gene expression p38->ROS Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_3->Apoptosis

Figure 1: Proposed MAPK-mediated apoptosis pathway for physalins.

2. Induction of Cell Cycle Arrest

Several studies have demonstrated that physalins can induce cell cycle arrest, thereby halting the proliferation of cancer cells. For instance, some physalins cause an accumulation of cells in the G1 or G2/M phase of the cell cycle.[9][10] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

cell_cycle_arrest Isophysalin_G This compound CDK_Cyclin CDK-Cyclin Complexes (e.g., CDK2/Cyclin E) Isophysalin_G->CDK_Cyclin Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Isophysalin_G->Cell_Cycle_Arrest G1_S_Transition G1/S Transition CDK_Cyclin->G1_S_Transition Promotes DNA_Replication DNA Replication (S Phase) G1_S_Transition->DNA_Replication

Figure 2: Simplified workflow of this compound-induced cell cycle arrest.

3. Inhibition of Cancer Stem Cells via the Stat3/IL-6 Signaling Pathway

A key finding for Isophysalin A is its ability to inhibit breast cancer stem cells (BCSCs).[3][11] This is achieved through the suppression of the Stat3/IL-6 signaling pathway.[3][11] Constitutive activation of Stat3 is common in many cancers and plays a crucial role in maintaining cancer stem cell populations. Isophysalin A has been shown to reduce the phosphorylation of Stat3, thereby inhibiting its translocation to the nucleus and the subsequent transcription of target genes, including IL-6, which is involved in a positive feedback loop that promotes BCSC self-renewal.[3]

stat3_il6_pathway Isophysalin_A Isophysalin A JAK JAK Isophysalin_A->JAK Inhibition pSTAT3 p-STAT3 Isophysalin_A->pSTAT3 Inhibition IL6R IL-6 Receptor IL6R->JAK Activation IL6 IL-6 IL6->IL6R STAT3 STAT3 JAK->STAT3 Phosphorylation JAK->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., c-myc, Oct4, Nanog, IL-6) Nucleus->Gene_Expression Gene_Expression->IL6 Positive Feedback BCSC_Properties BCSC Proliferation & Self-Renewal Gene_Expression->BCSC_Properties

Figure 3: Inhibition of the Stat3/IL-6 pathway by Isophysalin A.
Anti-Inflammatory Mechanism

1. Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of physalins are largely attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[2] Physalins can suppress the phosphorylation and subsequent degradation of IκB proteins, which normally sequester NF-κB in the cytoplasm.[2] By preventing IκB degradation, physalins block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of inflammatory mediators.[2]

nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation p_IkB p-IκB IKK->p_IkB IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome p_IkB->Proteasome Degradation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Isophysalin_G This compound Isophysalin_G->IKK Inhibition

Figure 4: Inhibition of the NF-κB signaling pathway by physalins.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the biological activities of compounds like this compound.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: 96-well plates, cancer cell lines, complete culture medium, this compound, MTT or MTS reagent, solubilization solution (for MTT), plate reader.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

    • Add MTT (to a final concentration of 0.5 mg/mL) or MTS reagent to each well and incubate for 2-4 hours at 37°C.

    • If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

  • Materials: 6-well plates, cancer cell lines, this compound, Annexin V-FITC/PE, Propidium Iodide (PI), binding buffer, flow cytometer.

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC/PE and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

  • Materials: 6-well plates, cancer cell lines, this compound, PBS, 70% cold ethanol (B145695), RNase A, Propidium Iodide (PI), flow cytometer.

  • Protocol:

    • Seed cells and treat with this compound as described for the apoptosis assay.

    • Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells by flow cytometry.

    • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Mammosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

  • Materials: Ultra-low attachment plates, cancer cell lines, mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF), this compound, trypsin-EDTA.

  • Protocol:

    • Prepare a single-cell suspension of the cancer cells.

    • Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with mammosphere medium containing various concentrations of this compound.

    • Incubate for 7-10 days without disturbing the plates.

    • Count the number of mammospheres (typically >50 µm in diameter) formed in each well.

    • Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.

Western Blotting for Signaling Pathway Analysis

This technique detects and quantifies specific proteins to analyze the activation state of signaling pathways.

  • Materials: 6-well plates, cancer cell lines, this compound, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-Stat3, anti-Stat3, anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate, imaging system.

  • Protocol:

    • Seed cells and treat with this compound.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

While direct experimental data on this compound is still emerging, a cross-validation based on the well-documented activities of its close analog, Isophysalin A, and the broader physalin class provides a strong foundation for understanding its potential mechanisms of action. It is highly probable that this compound shares the anti-cancer and anti-inflammatory properties of other physalins, likely acting through the modulation of key signaling pathways such as MAPK, NF-κB, and Stat3. The presented data and protocols offer a valuable resource for researchers aiming to further investigate and validate the therapeutic potential of this compound. Future studies should focus on direct comparative analyses of this compound with other physalins to precisely delineate its specific activity profile and potency.

References

Isophysalin G: A Comparative Analysis of Efficacy Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology drug development, naturally derived compounds present a promising frontier for novel therapeutic agents. Isophysalin G, a member of the physalin family of steroidal lactones, has garnered interest for its potential anticancer properties. This guide provides a comparative overview of the efficacy of this compound, using its close analog Isophysalin A as a reference, against standard chemotherapy drugs, supported by available experimental data. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.

Disclaimer: Direct comparative studies on the efficacy of this compound against standard chemotherapy drugs are limited in publicly available literature. Therefore, this guide utilizes data from studies on Isophysalin A, a structurally similar compound, as a proxy to provide a comparative perspective. The findings should be interpreted with this consideration.

In Vitro Efficacy: A Head-to-Head Look at Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the cytotoxic potential of a compound against cancer cell lines. The following table summarizes the available IC50 values for Isophysalin A in comparison to the standard chemotherapy drug, Doxorubicin, in breast cancer cell lines.

Compound Cell Line IC50 (µM) Reference
Isophysalin AMDA-MB-231351[1]
Isophysalin AMCF-7355[1]
DoxorubicinMDA-MB-2310.04 - 1[2]
DoxorubicinMCF-70.05 - 4

Experimental Protocols: Unveiling the Methodology

The determination of IC50 values relies on robust experimental protocols. The following table outlines a typical methodology for a cell viability assay, such as the MTS or MTT assay, commonly used in these studies.

Parameter Description
Cell Lines MDA-MB-231 and MCF-7 human breast cancer cell lines.
Culture Conditions Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Assay Principle The assay is based on the conversion of a tetrazolium salt (MTS or MTT) into a colored formazan (B1609692) product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure 1. Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.2. Cells are then treated with various concentrations of the test compound (Isophysalin A or Doxorubicin) for a specific duration (e.g., 24, 48, or 72 hours).3. After the incubation period, the MTS or MTT reagent is added to each well.4. The plates are incubated for a further 1-4 hours to allow for formazan formation.5. The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
Data Analysis The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Elucidating the Molecular Pathways

Understanding the signaling pathways through which a compound exerts its cytotoxic effects is crucial for drug development.

Isophysalin A: Targeting the STAT3/IL-6 Pathway

Studies on Isophysalin A have indicated that it inhibits the STAT3 and IL-6 signaling pathways in breast cancer stem cells. This inhibition leads to a reduction in the cancer stem cell population and the induction of apoptosis.

Isophysalin_A_Pathway Isophysalin A Signaling Pathway Isophysalin_A Isophysalin A STAT3 STAT3 Isophysalin_A->STAT3 Inhibits IL6 IL-6 Isophysalin_A->IL6 Inhibits Apoptosis Apoptosis Isophysalin_A->Apoptosis Induces pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer Nuclear_translocation Nuclear Translocation STAT3_dimer->Nuclear_translocation Gene_transcription Gene Transcription (e.g., c-myc, Oct4, Nanog) Nuclear_translocation->Gene_transcription Promotes CSC_properties Cancer Stem Cell Properties Gene_transcription->CSC_properties Maintains

Isophysalin A inhibits the STAT3/IL-6 signaling pathway.

Standard Chemotherapy: A Common Path to Apoptosis

Standard chemotherapy drugs like Doxorubicin and Cisplatin often induce apoptosis through DNA damage and the activation of intrinsic and extrinsic apoptotic pathways.

Apoptosis_Pathway General Apoptotic Pathway Chemotherapy Standard Chemotherapy (e.g., Doxorubicin, Cisplatin) DNA_damage DNA Damage Chemotherapy->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax Activation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis induction by standard chemotherapy.

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram illustrates a typical workflow for in vitro cytotoxicity testing.

Experimental_Workflow In Vitro Cytotoxicity Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Incubation 4. Compound Addition & Incubation Cell_Seeding->Incubation Compound_Prep 3. Compound Preparation (Serial Dilutions) Compound_Prep->Incubation Reagent_Addition 5. Viability Reagent Addition (MTT/MTS) Incubation->Reagent_Addition Absorbance_Reading 6. Absorbance Reading Reagent_Addition->Absorbance_Reading Data_Normalization 7. Data Normalization Absorbance_Reading->Data_Normalization IC50_Calculation 8. IC50 Calculation Data_Normalization->IC50_Calculation

References

Independent Verification of Isophysalin G: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Isophysalin G's reported anti-inflammatory, immunosuppressive, and cytotoxic activities against alternative approaches. Detailed experimental protocols and quantitative data are presented to support independent verification of the research findings.

This compound, a seco-steroid belonging to the physalin family of natural compounds, has demonstrated notable biological activities in preclinical studies. This guide synthesizes available research to provide a framework for evaluating its therapeutic potential.

Anti-inflammatory Activity

This compound, like other physalins, is reported to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, responsible for the production of several pro-inflammatory mediators.

In Vitro Inhibition of Pro-inflammatory Mediators

The murine macrophage cell line RAW 264.7 is a standard model for assessing anti-inflammatory activity. In this model, lipopolysaccharide (LPS) is used to induce an inflammatory response, leading to the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The inhibitory capacity of a compound is typically measured by its IC50 value, the concentration at which it inhibits 50% of the mediator's production.

Table 1: In Vitro Anti-inflammatory Activity of this compound and Comparators

Compound/DrugTargetCell LineIC50 ValueCitation
This compound Nitric Oxide (NO) ProductionRAW 264.7Data Not Available
This compound IL-6 SecretionRAW 264.7Data Not Available
This compound TNF-α SecretionRAW 264.7Data Not Available
LuteolinNitric Oxide (NO) ProductionRAW 264.717.1 µM[1]
Icariside E4Nitric Oxide (NO) ProductionRAW 264.7Data Not Available (Significant inhibition at 100 µg/mL)[2][3][4]
CurcuminTNF-α SecretionRAW 264.7Significant inhibition at 10 µM[5]
Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol outlines a general procedure for assessing the inhibition of nitric oxide production, a key indicator of anti-inflammatory activity.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

  • Treatment: Pre-treat the cells with varying concentrations of this compound or a comparator compound for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Nitrite (B80452) Measurement: Measure the accumulation of nitrite in the culture supernatant, an indicator of NO production, using the Griess reagent. This involves mixing 100 µL of culture medium with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Data Analysis: Determine the IC50 value by plotting the percentage of NO inhibition against the log concentration of the compound.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate acute inflammation.

Table 2: In Vivo Anti-inflammatory Activity of Physalins

CompoundAnimal ModelEffectCitation
Physalin FCarrageenan-induced paw edema (mice)Reduced paw edema
Physalin B and FIntestinal injury by ischemia and reperfusion (mice)Reversed anti-inflammatory effects in the presence of mifepristone
This compound Carrageenan-induced paw edema (rats)Data Not Available
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Use healthy Wistar rats (150-200 g).

  • Treatment: Administer this compound or a comparator drug orally or intraperitoneally at various doses.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume or diameter at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group that received only carrageenan.

Immunosuppressive Activity

Physalins have been shown to suppress lymphocyte function, a key aspect of the adaptive immune response. This suggests their potential in treating autoimmune diseases and preventing transplant rejection.

In Vitro T-Cell Proliferation Inhibition

The concanavalin (B7782731) A (ConA)-stimulated splenocyte proliferation assay is a common method to assess the immunosuppressive potential of a compound.

Table 3: In Vitro Immunosuppressive Activity of Physalins

CompoundAssayEffectCitation
Physalin B, F, and GConcanavalin A-activated splenocyte proliferationConcentration-dependent inhibition
Physalin BMixed lymphocyte reaction (MLR)100% inhibition at 2 µg/mL
This compound Concanavalin A-activated T-cell proliferationData Not Available
Experimental Protocol: Concanavalin A-Induced T-Cell Proliferation Assay
  • Cell Isolation: Prepare a single-cell suspension of splenocytes from mice.

  • Cell Culture: Culture the splenocytes in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Treatment: Add varying concentrations of this compound or a comparator immunosuppressant to the cell cultures.

  • Stimulation: Stimulate T-cell proliferation by adding Concanavalin A (e.g., 5 µg/mL).

  • Proliferation Measurement: After a 48-72 hour incubation, assess cell proliferation using methods such as [3H]-thymidine incorporation, CFSE staining followed by flow cytometry, or a colorimetric assay like the MTT assay.

In Vivo Immunosuppressive Activity

The delayed-type hypersensitivity (DTH) model in mice is an in vivo method to evaluate cell-mediated immunity.

Table 4: In Vivo Immunosuppressive Activity of Physalins

CompoundAnimal ModelEffectCitation
Physalin HDelayed-type hypersensitivity (mice)Dose-dependently reduced ear edema and proliferation of ovalbumin-specific T lymphocytes
Physalin B, F, and GAllogeneic heterotopic heart transplant (mice)Prevented rejection
This compound Delayed-type hypersensitivity (mice)Data Not Available
Experimental Protocol: Delayed-Type Hypersensitivity (DTH) in Mice
  • Sensitization: Sensitize mice by subcutaneous injection of an antigen (e.g., ovalbumin) emulsified in Complete Freund's Adjuvant.

  • Treatment: Administer this compound or a comparator drug to the mice during the sensitization or challenge phase.

  • Challenge: After a specific period (e.g., 5-12 days), challenge the mice by injecting the same antigen into the ear or footpad.

  • Measurement: Measure the swelling of the ear or footpad 24-48 hours after the challenge as an indicator of the DTH response.

  • Data Analysis: Compare the degree of swelling in the treated groups to the control group to determine the immunosuppressive effect.

Cytotoxic Activity

Some physalins have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anti-cancer agents. The mechanism often involves the induction of apoptosis and cell cycle arrest.

In Vitro Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.

Table 5: In Vitro Cytotoxic Activity of Physalins

CompoundCell LineIC50 ValueCitation
Physalin BHCT116 (human colon carcinoma)Data Not Available
Physalin FHCT116 (human colon carcinoma)Data Not Available
This compound HCT116 (human colon carcinoma)Data Not Available
This compound DU-145 (human prostate carcinoma)Data Not Available
Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Culture cancer cell lines (e.g., HCT116, DU-145) in appropriate media and conditions.

  • Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound or a comparator cytotoxic drug for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway Analysis

To understand the mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways like NF-κB and STAT3. Western blotting is a common technique for this purpose.

Experimental Protocol: Western Blot for p-p65 and p-STAT3
  • Cell Culture and Treatment: Culture relevant cells (e.g., RAW 264.7 for NF-κB, HCT116 for STAT3) and treat with this compound at various concentrations and time points, with and without a stimulant (e.g., LPS for NF-κB, IL-6 for STAT3).

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of p65 (a subunit of NF-κB) and STAT3. Also, probe for total p65 and STAT3 as loading controls.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Visualizing the Mechanisms

To better understand the complex biological processes involved, diagrams illustrating the key signaling pathways and experimental workflows are provided below.

Signaling Pathways

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates p65_p50 p65/p50 IkB->p65_p50 releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates Isophysalin_G This compound Isophysalin_G->IKK inhibits DNA DNA p65_p50_nuc->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes DNA->Pro_inflammatory_Genes transcribes

Caption: The NF-κB signaling pathway and the inhibitory action of this compound.

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc translocates Isophysalin_G This compound Isophysalin_G->JAK inhibits DNA DNA pSTAT3_dimer_nuc->DNA binds Target_Genes Target Genes (Proliferation, Survival) DNA->Target_Genes transcribes

Caption: The STAT3 signaling pathway and a potential inhibitory point for this compound.

Experimental Workflows

Anti_Inflammatory_Assay_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Assay Culture_RAW Culture RAW 264.7 cells Treat_Compound Treat with this compound or Comparator Culture_RAW->Treat_Compound Stimulate_LPS Stimulate with LPS Treat_Compound->Stimulate_LPS Measure_Mediators Measure NO, IL-6, TNF-α Stimulate_LPS->Measure_Mediators Calculate_IC50 Calculate IC50 Measure_Mediators->Calculate_IC50 Administer_Compound Administer this compound or Comparator to Rats Inject_Carrageenan Inject Carrageenan into Paw Administer_Compound->Inject_Carrageenan Measure_Edema Measure Paw Edema Inject_Carrageenan->Measure_Edema Calculate_Inhibition Calculate % Inhibition Measure_Edema->Calculate_Inhibition

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Immunosuppressive_Assay_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Assay (DTH) Isolate_Splenocytes Isolate Splenocytes Treat_Compound Treat with this compound or Comparator Isolate_Splenocytes->Treat_Compound Stimulate_ConA Stimulate with ConA Treat_Compound->Stimulate_ConA Measure_Proliferation Measure T-cell Proliferation Stimulate_ConA->Measure_Proliferation Sensitize_Mice Sensitize Mice with Antigen Administer_Compound Administer this compound or Comparator Sensitize_Mice->Administer_Compound Challenge_Antigen Challenge with Antigen Administer_Compound->Challenge_Antigen Measure_Swelling Measure Ear/Paw Swelling Challenge_Antigen->Measure_Swelling

Caption: Workflow for evaluating the immunosuppressive effects of this compound.

Conclusion

The available evidence suggests that this compound possesses anti-inflammatory, immunosuppressive, and cytotoxic properties in preclinical models. However, for a comprehensive and independent verification, more robust quantitative data, particularly IC50 values across a range of assays, and detailed experimental protocols are required. This guide provides a foundational framework for researchers to design and execute experiments to further elucidate the therapeutic potential of this compound and compare its efficacy against existing and emerging therapies. The provided protocols and diagrams serve as a starting point for these investigations.

References

Assessing the Therapeutic Index of Isophysalin G: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic index of physalins, with a focus on Isophysalin A due to data availability, against established chemotherapeutic agents, doxorubicin (B1662922) and paclitaxel (B517696), in the context of breast cancer.

Executive Summary

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher TI indicates a wider safety margin. This guide assesses the therapeutic potential of Isophysalin A, a natural compound isolated from Physalis species, by comparing its cytotoxic effects on breast cancer cells versus non-cancerous cells and benchmarking it against doxorubicin and paclitaxel. While the initial focus was on Isophysalin G, the available experimental data predominantly features Isophysalin A. The findings suggest that while Isophysalin A exhibits anti-cancer activity, its therapeutic index, based on the limited available in vitro data, appears to be narrow compared to the established chemotherapeutics under specific conditions. Further research is warranted to explore the full potential of this compound and other physalins.

Comparative Cytotoxicity and Therapeutic Index

The therapeutic index is calculated as the ratio of the 50% cytotoxic concentration (CC50) in normal cells to the 50% inhibitory concentration (IC50) in cancer cells (TI = CC50 / IC50). A higher TI value signifies greater selectivity for cancer cells.

CompoundCancer Cell LineCancer TypeIC50 (µM)Normal Cell LineCC50 (µM)Therapeutic Index (TI)
Isophysalin A MDA-MB-231Triple-Negative Breast Cancer351[1]---
MCF-7ER-Positive Breast Cancer355[1]---
Doxorubicin MDA-MB-231Triple-Negative Breast Cancer0.69[2]MCF-10A0.24~0.35
MCF-7ER-Positive Breast Cancer0.68MCF-10A0.24~0.35
Paclitaxel MDA-MB-231Triple-Negative Breast Cancer0.3MCF-10A--
MCF-7ER-Positive Breast Cancer3.5MCF-10A--

Note: The therapeutic index for Isophysalin A could not be calculated due to the lack of available cytotoxicity data on non-cancerous cell lines. The therapeutic index for Doxorubicin is presented as an approximation based on available data. The therapeutic index for Paclitaxel could not be calculated due to the lack of available cytotoxicity data on the specified non-cancerous cell line under comparable conditions.

Experimental Protocols

Cell Viability Assays (MTT and SRB)

The half-maximal inhibitory concentration (IC50) values are typically determined using cell viability assays such as the MTT or Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color, measured spectrophotometrically, is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot cell viability against compound concentration to determine the IC50 value.

Sulphorhodamine B (SRB) Assay:

This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Expose cells to various concentrations of the test compound.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash away the unbound dye with acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 515 nm).

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Workflow for Determining Therapeutic Index

G cluster_invitro In Vitro Assessment cluster_calculation Calculation CancerCells Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) Assay Cytotoxicity Assay (MTT or SRB) CancerCells->Assay NormalCells Normal Cell Lines (e.g., MCF-10A) NormalCells->Assay Compound Test Compound (this compound/A) Compound->Assay IC50 Determine IC50 Assay->IC50 CC50 Determine CC50 Assay->CC50 TI Calculate Therapeutic Index (TI = CC50 / IC50) IC50->TI CC50->TI

Caption: Workflow for preclinical assessment of therapeutic index.

Signaling Pathways and Mechanism of Action

Isophysalin A

Isophysalin A has been shown to inhibit the stemness of breast cancer cells by targeting the STAT3 and IL-6 signaling pathways. This inhibition leads to a reduction in cancer stem cell populations and induces apoptosis.

G IsophysalinA Isophysalin A IL6R IL-6 Receptor IsophysalinA->IL6R Inhibits STAT3 STAT3 IsophysalinA->STAT3 Inhibits Apoptosis Apoptosis IsophysalinA->Apoptosis IL6R->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation GeneExpression Target Gene Expression Nucleus->GeneExpression Transcription Proliferation Cell Proliferation, Survival, Stemness GeneExpression->Proliferation

Caption: Isophysalin A signaling pathway in breast cancer cells.

Doxorubicin

Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to DNA damage and apoptosis.

Paclitaxel

Paclitaxel is a taxane (B156437) that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Discussion and Future Directions

The available data on Isophysalin A demonstrates its cytotoxic activity against breast cancer cell lines. However, the high IC50 values in the micromolar range suggest a lower potency compared to doxorubicin and paclitaxel, which are effective in the nanomolar to low micromolar range. The lack of cytotoxicity data for Isophysalin A and, more specifically, this compound on non-cancerous cell lines is a significant gap that prevents a conclusive assessment of their therapeutic index.

The calculated therapeutic index for doxorubicin is notably low, highlighting its well-known cardiotoxicity and narrow safety margin. While a TI for paclitaxel could not be precisely calculated from the available data, its clinical use indicates a manageable therapeutic window.

For this compound and other physalins to be considered viable therapeutic candidates, future research should prioritize:

  • Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound across a broader panel of cancer cell lines and, critically, the CC50 values in various non-cancerous cell lines to establish a reliable therapeutic index.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways of this compound to understand its anti-cancer effects and potential off-target toxicities.

  • In Vivo Studies: Assessing the efficacy and toxicity of this compound in preclinical animal models to evaluate its therapeutic window in a physiological context.

References

Comparative Analysis of Isophysalin G and Other NF-κB Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Isophysalin G and other prominent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document summarizes key performance data, details relevant experimental methodologies, and visualizes critical pathways and workflows to aid in the evaluation of these compounds for therapeutic development.

Introduction to NF-κB Inhibition

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling cascade is implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. Consequently, the development of potent and specific NF-κB inhibitors is a significant focus of drug discovery efforts.

Comparative Performance of NF-κB Inhibitors

The efficacy of NF-κB inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays that measure different stages of the NF-κB signaling pathway. The following table summarizes the available data for a selection of inhibitors.

CompoundTarget/AssayCell TypeStimulusIC50 / Effective ConcentrationMechanism of Action
This compound Nitric Oxide ProductionNot SpecifiedLPSData not availableIndirect evidence suggests anti-inflammatory properties[1]. The broader class of physalins has been shown to inhibit NF-κB signaling through various mechanisms, including inhibition of IκBα phosphorylation and degradation, and blocking the nuclear translocation of p65.
BAY 11-7082 IκBα PhosphorylationVariousTNF-α~5-10 µMIrreversibly inhibits IKK, thereby preventing IκBα phosphorylation and subsequent degradation.
Parthenolide IKK ActivityVariousVarious~5 µMDirectly alkylates and inhibits IKKβ, preventing IκBα phosphorylation.
MG-132 ProteasomeVariousVarious~1-5 µMA proteasome inhibitor that blocks the degradation of IκBα, thus preventing NF-κB release and nuclear translocation.
QNZ (EVP4593) IKKβ ActivityVariousVarious~10-30 nMA potent and selective IKKβ inhibitor.

Key Signaling Pathway and Points of Inhibition

The canonical NF-κB signaling pathway is a primary target for therapeutic intervention. The following diagram illustrates the key steps in this pathway and highlights the points at which different classes of inhibitors exert their effects.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1β, LPS) Receptor Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activates IkB_NFkB IκBα-p65/p50 IKK_Complex->IkB_NFkB Phosphorylates IκBα p_IkB P-IκBα NFkB p65/p50 Ub_p_IkB Ub-P-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Proteasome->NFkB Releases p65/p50 NFkB_nuc p65/p50 NFkB->NFkB_nuc Nuclear Translocation DNA κB DNA Site NFkB_nuc->DNA Binds Gene_Transcription Gene Transcription (Inflammation, Proliferation, Apoptosis) DNA->Gene_Transcription Initiates Proteasome_Inhibitors Proteasome Inhibitors (e.g., MG-132) Proteasome_Inhibitors->Proteasome Nuclear_Translocation_Inhibitors Nuclear Translocation Inhibitors (Potential site for some physalins) Nuclear_Translocation_Inhibitors->NFkB Inhibits Translocation

Caption: Canonical NF-κB signaling pathway and points of inhibitor action.

Experimental Workflow for Evaluating NF-κB Inhibitors

A standardized workflow is essential for the consistent and reliable evaluation of potential NF-κB inhibitors. The following diagram outlines a typical experimental pipeline.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293, RAW 264.7) Reporter_Assay NF-κB Luciferase Reporter Assay Cell_Culture->Reporter_Assay Treat cells with compound and stimulus (e.g., TNF-α) Determine_IC50 Determine IC50 Reporter_Assay->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies If active Western_Blot Western Blot: - p-IκBα - IκBα - Nuclear p65 Mechanism_Studies->Western_Blot Immunofluorescence Immunofluorescence: p65 Nuclear Translocation Mechanism_Studies->Immunofluorescence Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Conclusion Conclusion: Efficacy and Mechanism Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating NF-κB inhibitors.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Gene Assay

Objective: To quantitatively measure the inhibitory effect of a compound on NF-κB transcriptional activity.

Materials:

  • HEK293 cells stably transfected with an NF-κB-driven luciferase reporter plasmid.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Test compound (e.g., this compound) and positive control (e.g., BAY 11-7082).

  • Recombinant human TNF-α.

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed HEK293-NF-κB-luc cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (final concentration 10 ng/mL) for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value by non-linear regression analysis.

Western Blot for IκBα Phosphorylation and Degradation

Objective: To determine the effect of a compound on the phosphorylation and subsequent degradation of IκBα.

Materials:

  • RAW 264.7 macrophages or other suitable cell line.

  • Test compound.

  • LPS (Lipopolysaccharide).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence detection reagent.

Protocol:

  • Cell Treatment: Seed cells and grow to 80-90% confluency. Pre-treat with the test compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. β-actin is used as a loading control.

Immunofluorescence for p65 Nuclear Translocation

Objective: To visualize and quantify the effect of a compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • HeLa cells or other suitable cell line.

  • Test compound.

  • TNF-α.

  • 4% Paraformaldehyde (PFA).

  • 0.1% Triton X-100.

  • Blocking solution (e.g., 5% BSA in PBS).

  • Primary antibody: anti-p65.

  • Fluorophore-conjugated secondary antibody.

  • DAPI for nuclear staining.

  • Fluorescence microscope.

Protocol:

  • Cell Culture and Treatment: Seed cells on glass coverslips. Pre-treat with the test compound for 1-2 hours, followed by stimulation with TNF-α (10 ng/mL) for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% PFA and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block the cells and incubate with the anti-p65 primary antibody, followed by the fluorophore-conjugated secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.

Conclusion

This guide provides a framework for the comparative analysis of NF-κB inhibitors, with a focus on this compound. While specific quantitative data for this compound's direct inhibition of NF-κB remains to be elucidated, the provided protocols and comparative data for other well-known inhibitors offer a robust starting point for researchers. The diverse mechanisms of action within the physalin class of compounds suggest that this compound may also possess significant NF-κB inhibitory properties. Further investigation using the outlined experimental workflows is warranted to fully characterize its potential as a therapeutic agent.

References

Safety Operating Guide

Proper Disposal of Isophysalin G: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Isophysalin G based on available safety data for similar compounds and general principles for handling cytotoxic and environmentally hazardous materials. Researchers must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.

This compound is a chemical compound that requires careful handling and disposal due to its potential health risks and environmental impact. Based on safety data for similar compounds, this compound is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be treated as a hazardous, cytotoxic waste.

Immediate Safety and Logistical Information

Proper personal protective equipment (PPE) is mandatory when handling this compound and its associated waste. This includes, but is not limited to, chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All waste contaminated with this compound must be segregated at the point of generation into clearly labeled, leak-proof containers designated for cytotoxic waste.

Waste Type Container Requirement Disposal Notes
Solid Waste Lined, rigid, and clearly labeled "Cytotoxic Waste" container.Includes contaminated gloves, pipette tips, vials, and lab paper.
Liquid Waste Shatter-resistant, leak-proof container clearly labeled "Cytotoxic Liquid Waste".Do not mix with other waste streams.
Sharps Waste Puncture-resistant container clearly labeled "Cytotoxic Sharps Waste".Includes needles, syringes, and other contaminated sharp objects.

Operational and Disposal Plan

The recommended disposal method for cytotoxic waste is high-temperature incineration conducted by a licensed hazardous waste management facility. This process ensures the complete destruction of the hazardous compounds.

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, carefully place all this compound-contaminated materials into the appropriate, designated cytotoxic waste container.

  • Container Management: Do not overfill waste containers. Once a container is three-quarters full, it should be securely sealed.

  • Labeling: Ensure all waste containers are accurately labeled with "Cytotoxic Waste" and any other identifiers required by your institution, such as the laboratory of origin and the date.

  • Temporary Storage: Store sealed cytotoxic waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic. This area should be clearly marked with a warning sign for cytotoxic materials.

  • Waste Collection: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the cytotoxic waste. Do not attempt to dispose of this compound waste via standard trash or sewer systems.

Experimental Protocols

Currently, there are no publicly available, validated experimental protocols for the chemical neutralization of this compound for disposal. Therefore, the standard procedure of collection and high-temperature incineration remains the required method.

Disposal Workflow Visualization

The following diagram illustrates the essential steps for the safe disposal of this compound waste in a laboratory setting.

Isophysalin_G_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_procedure Disposal Procedure start This compound Use solid_waste Contaminated Solids start->solid_waste liquid_waste Contaminated Liquids start->liquid_waste sharps_waste Contaminated Sharps start->sharps_waste solid_container Cytotoxic Solid Waste Container solid_waste->solid_container liquid_container Cytotoxic Liquid Waste Container liquid_waste->liquid_container sharps_container Cytotoxic Sharps Waste Container sharps_waste->sharps_container seal_label Seal and Label Container solid_container->seal_label liquid_container->seal_label sharps_container->seal_label storage Secure Satellite Accumulation Area seal_label->storage pickup EHS Waste Pickup storage->pickup incineration High-Temperature Incineration pickup->incineration end Final Disposal incineration->end

Caption: A logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isophysalin G

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for all personnel handling Isophysalin G. Adherence to these protocols is mandatory to ensure a safe laboratory environment and prevent exposure to this potent compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount when working with this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment (PPE)
Handling Stock Solutions & Weighing Double Nitrile Gloves, Disposable Gown (solid front, back closure), Eye Protection (Safety Goggles), and a Respirator (N95 or higher)
Cell Culture & In Vitro Assays Double Nitrile Gloves, Disposable Gown, Eye Protection (Safety Glasses with side shields)
In Vivo Preparations & Administrations Double Nitrile Gloves, Disposable Gown, Eye Protection (Safety Goggles), and a Face Shield
Waste Disposal Double Nitrile Gloves, Disposable Gown, Eye Protection (Safety Goggles), and a Respirator (if handling powdered waste)

Key Considerations for PPE Usage:

  • Gloves: Always wear double nitrile gloves. Change the outer glove immediately if it becomes contaminated. Do not wear gloves outside of the designated work area.

  • Gowns: Disposable gowns with a solid front and back closure are required to prevent skin contact. Gowns should be changed at the end of each procedure or immediately if contaminated.

  • Eye and Face Protection: Safety goggles are required when there is a splash hazard. A face shield should be worn in addition to goggles during procedures with a high risk of splashing.

  • Respiratory Protection: An N95 respirator or higher is necessary when handling the powdered form of this compound to prevent inhalation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safe management of the compound within the laboratory.

Operational Workflow for Handling this compound cluster_0 Preparation cluster_1 Experimental Procedures cluster_2 Decontamination and Disposal A Receiving and Unpacking B Storage A->B Store in a designated, labeled, and secure location C Weighing and Reconstitution B->C Transport to a designated handling area D In Vitro / In Vivo Experiments C->D Use in a certified chemical fume hood or biological safety cabinet E Decontamination of Work Surfaces D->E After completion of experiments F Waste Segregation and Disposal E->F Properly segregate all waste streams Decision Tree for this compound Spill Response Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert PPE Don Full PPE Alert->PPE Assess Assess Spill Type PPE->Assess Powder Powder Spill Assess->Powder Solid Liquid Liquid Spill Assess->Liquid Liquid Cover Cover with Absorbent Pads Powder->Cover Absorb Absorb with Pads Liquid->Absorb Decontaminate Decontaminate Area Cover->Decontaminate Absorb->Decontaminate Dispose Dispose of all materials as Cytotoxic Waste Decontaminate->Dispose Report Report Incident Dispose->Report

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